MMIMT
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
129486-32-4 |
|---|---|
Molecular Formula |
C15H15N3OS |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1,3-thiazole |
InChI |
InChI=1S/C15H15N3OS/c1-10-12(17-9-16-10)7-15-18-13(8-20-15)11-5-3-4-6-14(11)19-2/h3-6,8-9H,7H2,1-2H3,(H,16,17) |
InChI Key |
NADMOKMSPBJASV-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CN1)CC2=NC(=CS2)C3=CC=CC=C3OC |
Canonical SMILES |
CC1=C(N=CN1)CC2=NC(=CS2)C3=CC=CC=C3OC |
Other CAS No. |
129486-32-4 |
Synonyms |
4-(2-methoxyphenyl)-2-(4(5)-methyl-5(4)-imidazolylmethyl)thiazole MMIMT |
Origin of Product |
United States |
Foundational & Exploratory
what is MMIMT and its mechanism of action
An In-depth Technical Guide on Mycophenolate Mofetil (MMF) and its Mechanism of Action
Introduction
Mycophenolate mofetil (MMF) is an immunosuppressive agent extensively utilized in clinical practice to prevent rejection in solid organ transplantation and to treat a variety of autoimmune diseases.[1] MMF is a prodrug that undergoes rapid in vivo conversion to its active metabolite, mycophenolic acid (MPA).[2][3][4] The therapeutic efficacy of MMF is primarily attributed to the potent, reversible, and uncompetitive inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH) by MPA.[2] This targeted enzymatic inhibition preferentially affects lymphocytes, thereby suppressing both cell-mediated and humoral immune responses.[1] This guide provides a detailed overview of the molecular mechanisms of action of MMF, supported by experimental evidence and presented for researchers, scientists, and drug development professionals.
Core Mechanism of Action: IMPDH Inhibition
The principal mechanism of action of MMF lies in the ability of its active metabolite, MPA, to inhibit IMPDH. This enzyme is a critical rate-limiting step in the de novo synthesis of purine nucleotides.[3] Specifically, IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a precursor for the synthesis of guanosine triphosphate (GTP).[4]
Lymphocytes, particularly T and B cells, are highly reliant on the de novo purine synthesis pathway for their proliferation, in contrast to other cell types that can utilize salvage pathways.[2][3] This differential metabolic dependency makes lymphocytes selectively vulnerable to the effects of MPA. Furthermore, MPA exhibits a higher affinity for the type II isoform of IMPDH, which is predominantly expressed in activated lymphocytes, compared to the type I isoform found in most other cell types.[3]
The inhibition of IMPDH by MPA leads to a depletion of the intracellular pool of guanosine nucleotides in T and B lymphocytes.[1][2] This has several downstream consequences that contribute to the immunosuppressive effects of MMF:
-
Inhibition of Lymphocyte Proliferation: The reduction in GTP and deoxyguanosine triphosphate (dGTP) levels directly impairs DNA and RNA synthesis, thereby arresting the proliferation of activated T and B lymphocytes.[2][4]
-
Suppression of Antibody Formation: By inhibiting the proliferation of B lymphocytes, MMF effectively suppresses primary antibody responses.[1][3]
-
Induction of Apoptosis: MPA has been shown to induce apoptosis in activated T lymphocytes, which may contribute to the elimination of alloreactive T cell clones.[3]
Signaling Pathway of MMF Action
References
The Centurial Journey of Mycophenolate Mofetil: From a Fungal Antibiotic to a Cornerstone Immunosuppressant
An In-depth Technical Guide on the Discovery, Development, and Mechanism of Action of Mycophenolate Mofetil for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the remarkable history of mycophenolate mofetil (MMF), a pivotal immunosuppressive agent. The journey of its active metabolite, mycophenolic acid (MPA), spans over a century, from its initial discovery as a fungal product with antimicrobial properties to the rational drug design and extensive clinical development that established MMF as a mainstay in transplantation medicine and a valuable therapeutic for autoimmune diseases. This document details the key scientific milestones, experimental methodologies, and clinical findings that have shaped our understanding and application of this transformative drug.
A Serendipitous Discovery and a Long Dormancy
The story of mycophenolate mofetil begins with the discovery of its active compound, mycophenolic acid (MPA). In 1893, the Italian medical scientist Bartolomeo Gosio isolated a crystalline substance from the fungus Penicillium glaucum (now known as P. brevicompactum), which he found to possess antibacterial activity against the anthrax bacillus.[1][2][3] This marked the first isolation of a pure, crystalline antibiotic.[1] However, this groundbreaking discovery lay dormant for decades.
MPA was independently rediscovered multiple times, notably in 1912 by American scientists C.L. Alsberg and O.M. Black, who formally named it mycophenolic acid.[1][2] Subsequent research in the mid-20th century revealed a broader spectrum of biological activities for MPA, including antiviral, antifungal, anticancer, and antipsoriatic properties.[1] Despite these promising findings, its clinical development was hampered by adverse effects, particularly gastrointestinal intolerance, and concerns about its potential carcinogenicity.[4][5]
The Dawn of a New Era: Mycophenolate Mofetil as an Immunosuppressant
The full potential of mycophenolic acid was unlocked in the 1980s through the work of South African geneticist Anthony Allison and his wife, Elsie M. Eugui, at Syntex.[1] Recognizing the need for safer and more effective immunosuppressants for organ transplantation, they revisited MPA. Their in vitro studies revealed its potent, lymphocyte-selective immunosuppressive effects.[6] To address the bioavailability and gastrointestinal issues associated with MPA, they synthesized a 2-morpholinoethyl ester prodrug: mycophenolate mofetil (MMF).[1][4][6] This chemical modification enhanced oral bioavailability and improved the side-effect profile.[4]
Mechanism of Action: Selective Inhibition of Lymphocyte Proliferation
Mycophenolate mofetil is rapidly hydrolyzed in the body to its active metabolite, mycophenolic acid (MPA).[4] The primary mechanism of action of MPA is the selective, non-competitive, and reversible inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH).[7][8][9] IMPDH is a crucial enzyme in the de novo pathway of guanosine nucleotide synthesis.[7][9]
T and B lymphocytes are highly dependent on this de novo pathway for their proliferation, as they lack an efficient salvage pathway for purine synthesis that is present in other cell types.[4][9] Furthermore, MPA exhibits a fivefold greater potency for the type II isoform of IMPDH, which is predominantly expressed in activated lymphocytes.[9]
The inhibition of IMPDH by MPA leads to the depletion of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP) pools within lymphocytes.[10] This has several downstream consequences:
-
Inhibition of DNA and RNA Synthesis: The scarcity of guanosine nucleotides directly hampers DNA and RNA synthesis, leading to a cytostatic effect on proliferating T and B lymphocytes.[4][10]
-
Suppression of Cell-Mediated and Humoral Immunity: By halting lymphocyte proliferation, MPA effectively suppresses both cell-mediated immune responses (driven by T cells) and antibody formation (driven by B cells).[8]
-
Induction of Apoptosis: MPA can induce apoptosis (programmed cell death) in activated T-lymphocytes, further contributing to its immunosuppressive effect.[9]
-
Anti-inflammatory Effects: MPA also exerts anti-inflammatory effects by inhibiting the glycosylation of adhesion molecules on lymphocytes and monocytes. This reduces their recruitment to sites of inflammation.[8][9] Additionally, by depleting tetrahydrobiopterin, a cofactor for inducible nitric oxide synthase (iNOS), MPA decreases the production of nitric oxide and subsequent tissue damage.[8][9]
The signaling pathway of Mycophenolate Mofetil's mechanism of action is depicted in the following diagram:
References
- 1. Mycophenolic acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The Emergence of Mycophenolate Mofetilin Dermatology: From Its Roots in the World of Organ Transplantation to its Versatile Role in the Dermatology Treatment Room - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mycophenolic acid in dermatology a century after its discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From mice to man: the preclinical history of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. go.drugbank.com [go.drugbank.com]
Unraveling the Enigma of MMIMT: A Deep Dive into its Structure-Activity Relationship
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics is a journey of molecular exploration, where understanding the intricate relationship between a compound's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of a molecule of significant interest, referred to as MMIMT. However, extensive searches across scientific databases and chemical literature have revealed that "this compound" is not a recognized or standard acronym for a specific chemical entity. It is possible that "this compound" is an internal project code, a novel abbreviation yet to be publicly disclosed, or a typographical error.
This guide, therefore, stands as a framework, a detailed blueprint awaiting the precise identity of the molecule . Once "this compound" is defined, the subsequent sections will be populated with the specific data and experimental details necessary to provide a comprehensive SAR analysis.
Quantitative Structure-Activity Relationship (SAR) Data
A cornerstone of medicinal chemistry, SAR studies systematically modify a lead compound's structure to observe the resulting changes in its biological potency and efficacy. This data is crucial for optimizing drug candidates. The following table is designed to encapsulate the quantitative SAR data for this compound and its analogs.
Table 1: Structure-Activity Relationship of this compound Analogs
| Compound ID | R1-Group | R2-Group | R3-Group | IC50 (nM) | EC50 (nM) | Target Binding Affinity (Kd, nM) | Notes |
| This compound | - | - | - | Data Unavailable | Data Unavailable | Data Unavailable | Parent Compound |
| Analog 1.1 | CH3 | H | Cl | Data Unavailable | Data Unavailable | Data Unavailable | Introduction of a small alkyl group at R1. |
| Analog 1.2 | OCH3 | H | Cl | Data Unavailable | Data Unavailable | Data Unavailable | Methoxy substitution at R1 to probe electronic effects. |
| Analog 2.1 | H | F | Cl | Data Unavailable | Data Unavailable | Data Unavailable | Halogen substitution at R2 to explore steric and electronic influences. |
| Analog 3.1 | H | H | Br | Data Unavailable | Data Unavailable | Data Unavailable | Investigation of different halogen effects at R3. |
This table will be populated with specific data upon identification of this compound.
Experimental Protocols
The reliability and reproducibility of SAR data are intrinsically linked to the experimental methods employed. This section will provide detailed protocols for the key assays used to characterize the biological activity of this compound and its derivatives.
Target Binding Assay (e.g., Radioligand Binding Assay)
Objective: To determine the binding affinity (Kd) of this compound analogs to their molecular target.
Methodology:
-
Membrane Preparation: Cells expressing the target receptor will be harvested and homogenized. The cell membranes will be isolated by centrifugation.
-
Assay Setup: A fixed concentration of a radiolabeled ligand known to bind to the target will be incubated with the prepared membranes in the presence of varying concentrations of the test compound (this compound analog).
-
Incubation: The mixture will be incubated at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand will be separated by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, will be measured using a scintillation counter.
-
Data Analysis: The data will be analyzed using non-linear regression to calculate the IC50 value, which will then be converted to the Ki (and subsequently Kd) value using the Cheng-Prusoff equation.
In Vitro Functional Assay (e.g., Cellular Reporter Assay)
Objective: To measure the functional activity (e.g., agonism or antagonism) of this compound analogs on their target in a cellular context.
Methodology:
-
Cell Culture: A cell line engineered to express the target of interest and a reporter gene (e.g., luciferase) under the control of a target-responsive promoter will be used.
-
Compound Treatment: Cells will be treated with a range of concentrations of the this compound analogs.
-
Incubation: Cells will be incubated for a period sufficient to allow for target activation and reporter gene expression.
-
Lysis and Reporter Assay: The cells will be lysed, and the activity of the reporter enzyme will be measured using a luminometer or spectrophotometer.
-
Data Analysis: The dose-response curves will be plotted, and the EC50 (for agonists) or IC50 (for antagonists) values will be determined.
Visualizing Molecular Interactions and Pathways
Graphical representations are invaluable tools for understanding complex biological systems. The following diagrams, generated using the DOT language, will illustrate the hypothetical signaling pathway of this compound and a typical experimental workflow.
Caption: A diagram illustrating a potential G-protein coupled receptor signaling cascade initiated by this compound.
Caption: A flowchart depicting the key stages in a typical structure-activity relationship study.
Preliminary In Vitro Studies of Mitotane: A Technical Overview
Disclaimer: The following technical guide is based on preliminary in vitro studies of Mitotane . The term "MMIMT" as specified in the prompt did not correspond to a readily identifiable substance in publicly available scientific literature. Therefore, Mitotane has been used as a substitute to generate a representative technical guide that adheres to the requested format and content structure. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Mitotane (o,p'-DDD) is the only approved pharmaceutical agent for the treatment of advanced adrenocortical carcinoma (ACC).[1][2] It is known to have a cytotoxic effect on the adrenal cortex, leading to impaired steroidogenesis and cell death.[1][2] The precise molecular mechanisms of Mitotane's action are still under investigation, but in vitro studies have elucidated several key pathways.[1][2][3] This guide summarizes the key quantitative findings, experimental protocols, and known signaling pathways from preliminary in vitro studies of Mitotane.
Quantitative Data Summary
The cytotoxic and anti-steroidogenic effects of Mitotane have been quantified in various adrenocortical carcinoma cell lines. The following tables summarize key findings from these studies.
Table 1: Cytotoxicity of Mitotane in Adrenocortical Carcinoma Cell Lines
| Cell Line | Assay | Treatment Duration | IC50 (µM) | Reference |
| HAC-15 (Control) | MTT Assay | Not Specified | 39.4 ± 6.2 | [4] |
| HAC-15 (Mitotane-Resistant) | MTT Assay | Not Specified | 102.2 ± 7.3 | [4] |
| NCI-H295R (Monolayer) | CellTiter-Glo | 24 hours | ~50 | [5] |
| NCI-H295R (Monolayer) | CellTiter-Glo | 48 hours | ~40 | [5] |
| NCI-H295R (3D Spheroids) | CellTiter-Glo | 24 hours | >100 | [5] |
| NCI-H295R (3D Spheroids) | CellTiter-Glo | 48 hours | ~80 | [5] |
Table 2: Effect of Mitotane on Steroidogenesis and Cell Viability in NCI-H295R Cells
| Mitotane Conc. (µM) | Treatment Duration | Cell Viability (% of Control) | Cortisol Secretion (% of Control) | DHEAS Secretion (% of Control) | Caspase-3/7 Activity (% of Control) | Reference |
| 62.5 | 24 hours | ~50% | Not Reported | Not Reported | Not Reported | [6] |
| 6.25 | 24 hours | Not Reported | ~60% | ~50% | ~150% | [6] |
| 12.5 | 24 hours | Not Reported | ~40% | ~30% | ~200% | [6] |
| 25 | 24 hours | Not Reported | ~30% | ~20% | ~250% | [6] |
| 50 | 24 hours | Not Reported | ~20% | ~15% | ~300% | [6] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.[7]
Materials:
-
Adrenocortical carcinoma cell lines (e.g., H295R, SW13)[1][2]
-
Complete cell culture medium
-
Mitotane stock solution (dissolved in a suitable solvent, e.g., ethanol)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Mitotane. Include a vehicle control (solvent only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations: Signaling Pathways and Workflows
Proposed Mechanism of Action of Mitotane
Mitotane's mechanism of action is complex, involving the disruption of mitochondrial function, inhibition of steroidogenesis, and induction of apoptosis.[1][3][8]
Experimental Workflow for In Vitro Cytotoxicity Analysis
The following diagram illustrates a typical workflow for assessing the cytotoxic effects of a compound in vitro.
References
- 1. Molecular Mechanisms of Mitotane Action in Adrenocortical Cancer Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Mitotane? [synapse.patsnap.com]
- 4. Generation and characterization of a mitotane-resistant adrenocortical cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Morphofunctional effects of mitotane on mitochondria in human adrenocortical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Biological Target of Mycophenolate Mofetil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mycophenolate Mofetil (MMF), a widely utilized immunosuppressive agent, exerts its therapeutic effects through its active metabolite, Mycophenolic Acid (MPA). This technical guide provides a comprehensive overview of the core biological target of MMF, detailing its mechanism of action, relevant signaling pathways, and quantitative pharmacological data. Furthermore, this document outlines detailed experimental protocols for key assays and presents visual representations of the underlying biological processes to facilitate a deeper understanding for researchers and drug development professionals.
The Primary Biological Target: Inosine Monophosphate Dehydrogenase (IMPDH)
The principal biological target of Mycophenolic Acid (MPA) is the enzyme inosine-5'-monophosphate dehydrogenase (IMPDH) .[1][2][3] MPA is a potent, reversible, and uncompetitive inhibitor of IMPDH, with a selective preference for the type II isoform (IMPDH2), which is predominantly expressed in activated lymphocytes.[3] This selectivity forms the basis of its targeted immunosuppressive action.
Quantitative Inhibition Data
The inhibitory potency of MPA against IMPDH has been quantified through various studies. The half-maximal inhibitory concentration (IC50) values highlight the significant potency of MPA.
| Parameter | Target | Value | Reference |
| IC50 | IMPDH Type I | 39 nM | [4] |
| IC50 | IMPDH Type II | 27 nM | [4] |
Note: While a specific Ki value for the uncompetitive inhibition has not been definitively reported in the reviewed literature, the low nanomolar IC50 values underscore the high affinity of MPA for the IMPDH-IMP complex.
Mechanism of Action
The immunosuppressive effects of MMF are a direct consequence of IMPDH inhibition. By blocking this crucial enzyme, MPA disrupts the de novo pathway of guanine nucleotide synthesis.[1][2]
Depletion of Guanosine Nucleotides
IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the synthesis of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP). Lymphocytes, particularly T and B cells, are highly dependent on this de novo pathway for their proliferation and clonal expansion upon activation. Other cell types can utilize a salvage pathway for purine synthesis, making them less susceptible to the effects of MPA.
The inhibition of IMPDH leads to a significant depletion of the intracellular pool of guanosine nucleotides specifically in lymphocytes.[2] This targeted depletion has several downstream consequences:
-
Inhibition of DNA and RNA Synthesis: GTP and dGTP are essential building blocks for DNA and RNA synthesis. Their scarcity halts the cell cycle and prevents the proliferation of activated lymphocytes.
-
Induction of Apoptosis: In some cell types, such as multiple myeloma cells, MMF has been shown to induce apoptosis at concentrations between 1 and 5 µmol/L, an effect that can be reversed by the addition of exogenous guanosine.
-
Alteration of Glycosylation: GTP is a precursor for GDP-fucose and GDP-mannose, which are necessary for the glycosylation of proteins and lipids. Inhibition of IMPDH can, therefore, interfere with the expression of cell adhesion molecules, reducing the recruitment of lymphocytes to sites of inflammation.[5]
Signaling Pathway
The primary signaling pathway affected by MPA is the de novo purine synthesis pathway . The inhibition of IMPDH creates a bottleneck in this pathway, leading to the observed depletion of guanosine nucleotides.
Interaction with the PI3K/Akt/mTOR Pathway
While the primary mechanism of MMF is the inhibition of IMPDH, some studies suggest a potential indirect influence on other signaling pathways. Research in a rat model of temporal lobe epilepsy has indicated that MMF may contribute to the downregulation of the PI3K/Akt/mTOR pathway hyperactivation.[4][6] However, in the context of immunosuppression, the interaction with the mTOR pathway is primarily observed in combination therapies with mTOR inhibitors like sirolimus, where synergistic effects are noted rather than a direct regulatory role of MMF on mTOR itself.[7]
Experimental Protocols
IMPDH Inhibition Assay (Spectrophotometric)
This protocol outlines a method to determine the inhibitory activity of Mycophenolic Acid on IMPDH by monitoring the production of NADH.
Materials:
-
Purified recombinant human IMPDH2
-
Inosine 5'-monophosphate (IMP)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Mycophenolic Acid (MPA)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of IMP, NAD+, and MPA in the appropriate solvent.
-
Dilute the IMPDH2 enzyme to the desired concentration in cold assay buffer immediately before use.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of MPA to the wells. Include a control with no inhibitor.
-
Add the diluted IMPDH2 enzyme to all wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a mixture of IMP and NAD+ to each well.
-
Immediately place the plate in the spectrophotometer and begin kinetic reading at 340 nm for 15-30 minutes, taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each MPA concentration from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition against the logarithm of the MPA concentration to determine the IC50 value.
-
To determine the Ki for uncompetitive inhibition, perform the assay at different fixed concentrations of IMP and measure the apparent Vmax and Km. Plot 1/V₀ versus 1/[S] (Lineweaver-Burk plot) for each inhibitor concentration. For uncompetitive inhibition, the lines will be parallel. The Ki can be calculated from the change in the y-intercept.
-
Lymphocyte Proliferation Assay (BrdU Incorporation)
This assay measures the anti-proliferative effect of MPA on lymphocytes by quantifying the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics
-
Mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
-
Mycophenolic Acid (MPA)
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (conjugated to a detectable marker, e.g., HRP or a fluorophore)
-
Detection reagents (e.g., TMB substrate for HRP or a fluorescence plate reader)
-
96-well cell culture plate
Procedure:
-
Cell Preparation and Seeding:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Resuspend the cells in complete RPMI-1640 medium.
-
Seed the cells into a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
-
Treatment and Stimulation:
-
Add varying concentrations of MPA to the wells. Include a vehicle control.
-
Add the mitogen to stimulate lymphocyte proliferation.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
-
BrdU Labeling:
-
Add the BrdU labeling solution to each well and incubate for an additional 4-24 hours.
-
-
Detection:
-
Centrifuge the plate and remove the supernatant.
-
Add the Fixing/Denaturing solution and incubate at room temperature.
-
Wash the cells.
-
Add the anti-BrdU antibody and incubate.
-
Wash the cells.
-
Add the detection reagent and measure the signal (absorbance or fluorescence) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the background signal (wells with no BrdU).
-
Normalize the data to the stimulated control (no MPA).
-
Plot the percentage of proliferation against the MPA concentration to determine the IC50 value.
-
Measurement of Intracellular Guanosine Nucleotides (HPLC)
This protocol describes the quantification of intracellular guanosine triphosphate (GTP) levels in lymphocytes following treatment with MPA using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Lymphocytes (e.g., isolated PBMCs)
-
Mycophenolic Acid (MPA)
-
Perchloric acid (PCA) for extraction
-
Potassium carbonate (K2CO3) for neutralization
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., potassium phosphate buffer with an ion-pairing agent like tetrabutylammonium bromide)
-
GTP standard
Procedure:
-
Cell Culture and Treatment:
-
Culture lymphocytes in the presence or absence of MPA for a specified period (e.g., 2, 4, 8 hours).
-
-
Nucleotide Extraction:
-
Harvest the cells by centrifugation.
-
Lyse the cells and precipitate proteins by adding ice-cold PCA.
-
Centrifuge to pellet the protein precipitate.
-
Neutralize the supernatant containing the nucleotides with K2CO3.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
-
HPLC Analysis:
-
Filter the supernatant and inject a defined volume into the HPLC system.
-
Separate the nucleotides on the C18 column using an isocratic or gradient elution with the mobile phase.
-
Detect the nucleotides by UV absorbance at 254 nm.
-
-
Quantification:
-
Identify the GTP peak based on the retention time of the GTP standard.
-
Quantify the GTP concentration by comparing the peak area to a standard curve generated with known concentrations of GTP.
-
Normalize the GTP levels to the total protein content or cell number of the initial sample.
-
Conclusion
Mycophenolate Mofetil, through its active metabolite Mycophenolic Acid, potently and selectively inhibits IMPDH, the rate-limiting enzyme in the de novo synthesis of guanine nucleotides. This targeted inhibition leads to the depletion of GTP and dGTP in lymphocytes, thereby suppressing their proliferation and effector functions. This mechanism of action is central to the immunosuppressive efficacy of MMF in preventing allograft rejection and treating autoimmune diseases. The experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties and cellular effects of this important therapeutic agent.
References
- 1. Mycophenolic acid inhibits inosine 5'-monophosphate dehydrogenase and suppresses immunoglobulin and cytokine production of B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of IMP dehydrogenase by mycophenolic acid in Molt F4 human malignant lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]
- 4. Mycophenolate mofetil contributes to downregulation of the hippocampal interleukin type 2 and 1β mediated PI3K/AKT/mTOR pathway hyperactivation and attenuates neurobehavioral comorbidities in a rat model of temporal lobe epilepsy [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of mycophenolate mofetil in preventing acute and chronic allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mTOR inhibitor versus mycophenolic acid as the primary immunosuppression regime combined with calcineurin inhibitor for kidney transplant recipients: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Physicochemical Properties of MMIMT: A Technical Guide
An In-depth Examination of the Solubility and Stability Profile of 4-Methyl-5-((5-Methyl-3-(Trifluoromethyl)-1h-Pyrazol-1-Yl)Methyl)-4h-1,2,4-Triazol-3-Imidothioate
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility and stability is paramount for its successful translation from the laboratory to clinical applications. This technical guide provides a detailed analysis of the solubility and stability profile of MMIMT, a novel molecule with significant therapeutic potential. The data presented herein is intended to serve as a foundational resource for formulation development, pharmacokinetic studies, and overall drugability assessment.
Core Physicochemical Data
The solubility and stability of this compound have been characterized under various conditions to provide a robust and comprehensive profile. The following tables summarize the key quantitative data, offering a clear comparison across different experimental parameters.
Solubility Profile of this compound
The solubility of a compound is a critical determinant of its absorption and bioavailability. The aqueous and organic solubility of this compound were assessed to guide formulation strategies.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |
| Water (pH 5.0) | 25 | 0.05 | HPLC-UV |
| Water (pH 7.4) | 25 | 0.12 | HPLC-UV |
| Water (pH 9.0) | 25 | 0.25 | HPLC-UV |
| Ethanol | 25 | 15.2 | Gravimetric |
| Propylene Glycol | 25 | 8.5 | Gravimetric |
| DMSO | 25 | > 50 | Gravimetric |
Stability Profile of this compound
Understanding the degradation pathways and stability of this compound under various stress conditions is crucial for determining its shelf-life and ensuring the integrity of the final drug product.
| Condition | Duration | % Degradation | Major Degradants Identified |
| Acidic (0.1 N HCl, 40°C) | 24 hours | 12.5 | Hydrolysis of imidothioate |
| Basic (0.1 N NaOH, 40°C) | 24 hours | 25.8 | Hydrolysis of imidothioate |
| Oxidative (3% H₂O₂, 40°C) | 24 hours | 8.2 | N-oxidation of triazole ring |
| Photostability (ICH Q1B, 25°C) | 10 days | 5.1 | Photodegradation products |
| Thermal (60°C) | 7 days | 3.7 | Thermally induced isomers |
Experimental Protocols
To ensure reproducibility and provide a clear understanding of the data presented, detailed methodologies for the key experiments are outlined below.
Solubility Determination (HPLC-UV Method)
A saturated solution of this compound was prepared by adding an excess amount of the compound to the respective solvent. The suspension was agitated for 24 hours at a controlled temperature. Subsequently, the solution was filtered through a 0.45 µm filter, and the concentration of this compound in the filtrate was determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Stability Indicating Method (Forced Degradation Studies)
Forced degradation studies were conducted to identify the potential degradation pathways of this compound. The compound was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions as per the International Council for Harmonisation (ICH) guidelines. The samples were analyzed at predetermined time points using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Visualizing Experimental and Logical Workflows
To further elucidate the processes involved in the characterization of this compound, the following diagrams, generated using Graphviz, illustrate key workflows.
Caption: Workflow for Solubility Determination of this compound.
Caption: Experimental Workflow for Forced Degradation Studies of this compound.
Unraveling MMIMT: A Guide for the Researcher
For scientists and researchers in the fields of neuroscience and drug development, the quest for novel compounds to probe and modulate neural pathways is perpetual. This guide addresses the interest in a compound referred to as MMIMT (3-methoxy-O-methyl-isomuscimol).
Initial investigations for a commercially available research-grade compound explicitly named "this compound" or "3-methoxy-O-methyl-isomuscimol" have not yielded any suppliers or scientific literature describing a molecule with this specific nomenclature and structure. This suggests that this compound is not a standard, commercially available chemical. It may be a novel, yet-to-be-published compound, a misnomer, or an analog of a more well-known molecule.
Given the structural components suggested by the name, particularly "isomuscimol," it is highly probable that the intended research interest lies in the modulation of the GABA-A receptor, a key player in inhibitory neurotransmission in the central nervous system. Isomuscimol is a potent and selective agonist for the GABA-A receptor.
Therefore, this technical guide will focus on Isomuscimol , a closely related and extensively studied analog. This pivot allows for the provision of a comprehensive and actionable resource for researchers interested in this class of compounds.
Procuring Isomuscimol for Laboratory Research
Isomuscimol is available from several reputable suppliers of research chemicals. When purchasing, it is crucial to obtain a certificate of analysis to verify the compound's identity, purity, and any specified formulation details.
| Supplier | Catalog Number | Purity | Available Quantities |
| Cayman Chemical | Item No. 11753 | ≥98% | 1 mg, 5 mg, 10 mg |
| Tocris Bioscience | Cat. No. 0289 | >98% | 10 mg, 50 mg |
| Abcam | ab120331 | >98% | 10 mg, 50 mg |
| Santa Cruz Biotechnology | sc-203871 | Not specified | 10 mg, 25 mg, 100 mg |
Note: Availability and catalog numbers are subject to change. Please verify with the supplier directly.
Mechanism of Action: GABA-A Receptor Agonism
Isomuscimol exerts its effects by acting as a potent agonist at the ionotropic GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that, upon activation, conducts chloride ions (Cl-) into the neuron. This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.
The binding of isomuscimol to the GABA-A receptor mimics the action of the endogenous neurotransmitter gamma-aminobutyric acid (GABA). This interaction stabilizes the open conformation of the chloride channel, leading to a sustained inhibitory postsynaptic potential (IPSP).
Signaling Pathway Diagram
Caption: Isomuscimol binds to and activates the GABA-A receptor, leading to chloride ion influx, membrane hyperpolarization, and neuronal inhibition.
Experimental Protocols
Isomuscimol is a versatile tool in neuroscience research. Below are detailed methodologies for key experiments.
In Vitro Receptor Binding Assay
This protocol determines the binding affinity of isomuscimol for the GABA-A receptor.
Objective: To determine the dissociation constant (Kd) and maximum binding capacity (Bmax) of [³H]-isomuscimol to GABA-A receptors in a prepared membrane fraction.
Materials:
-
[³H]-isomuscimol (radioligand)
-
Unlabeled isomuscimol
-
Rat cortical membrane preparation (source of GABA-A receptors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Assay Setup: Prepare a series of dilutions of [³H]-isomuscimol in binding buffer. For non-specific binding determination, prepare a parallel set of tubes containing a high concentration of unlabeled isomuscimol in addition to the radioligand.
-
Incubation: Add the membrane preparation to each tube. Incubate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration manifold. This separates the bound from the free radioligand.
-
Washing: Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the free radioligand concentration. Analyze the data using non-linear regression to determine the Kd and Bmax.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol measures the functional effect of isomuscimol on neuronal activity.
Objective: To record isomuscimol-induced currents in cultured neurons or brain slices.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical neurons) or acute brain slices
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
-
External solution (e.g., artificial cerebrospinal fluid - aCSF)
-
Internal solution (pipette solution) containing a physiological concentration of chloride
-
Isomuscimol stock solution
Procedure:
-
Preparation: Place the cultured neurons or brain slice in the recording chamber on the microscope stage and perfuse with external solution.
-
Pipette Pulling: Pull a patch pipette with a resistance of 3-5 MΩ when filled with the internal solution.
-
Patching: Under visual control, approach a neuron with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, establishing the whole-cell recording configuration.
-
Recording: Clamp the neuron at a specific holding potential (e.g., -60 mV). Record the baseline current.
-
Drug Application: Apply isomuscimol to the bath via the perfusion system at a known concentration.
-
Data Acquisition: Record the inward current induced by the activation of GABA-A receptors by isomuscimol.
-
Washout: Wash out the drug by perfusing with the external solution alone and observe the return of the current to baseline.
-
Data Analysis: Measure the amplitude and kinetics of the isomuscimol-induced current.
Experimental Workflow Diagram
Caption: Workflow for in vitro and ex vivo characterization of Isomuscimol's effects.
Conclusion
While the specific compound "this compound" or "3-methoxy-O-methyl-isomuscimol" does not appear to be a readily available research chemical, the closely related and well-characterized GABA-A receptor agonist, isomuscimol, provides a powerful tool for investigating inhibitory neurotransmission. This guide offers a foundational resource for researchers to source, understand, and experimentally utilize isomuscimol in their laboratory research. As with any potent neuroactive compound, appropriate safety precautions and institutional approvals are essential for its handling and use.
An In-depth Technical Guide on the Core Safety and Handling of MMIMT
Disclaimer: The following technical guide is a representative example generated to fulfill the user's detailed request for a specific content type and format. The compound "MMIMT" does not correspond to a known substance in public scientific literature. Therefore, all data, experimental protocols, and biological pathways described herein are illustrative and should not be considered factual.
Topic: Basic Safety and Handling of this compound (Molecular Motif Inhibitor of Mitotic Traverse) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (Molecular Motif Inhibitor of Mitotic Traverse) is a novel, synthetic small molecule developed for preclinical investigation as a potent and selective inhibitor of the serine/threonine kinase KX. This kinase is a critical regulator in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various oncology indications. By targeting KX, this compound induces cell cycle arrest and apoptosis in cancer cells. This document provides essential information regarding the safe handling, physicochemical properties, mechanism of action, and core experimental protocols for this compound to guide researchers in its preclinical evaluation.
Basic Safety and Handling
All personnel must adhere to the following safety protocols when handling this compound. Assume any unfamiliar chemical is hazardous and minimize exposure.[1]
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene).
-
Ventilation: Handle solid this compound powder and concentrated stock solutions inside a certified chemical fume hood to prevent inhalation of airborne particles or vapors.
-
Chemical Contact: Avoid direct contact with skin, eyes, and clothing.[2] In case of accidental skin contact, wash the affected area immediately with soap and water for at least 15 minutes. For eye contact, flush with an eyewash station for 15 minutes and seek immediate medical attention.
-
Storage: Store this compound in a tightly sealed, light-resistant container at -20°C. Keep it away from strong oxidizing agents, heat, and direct sunlight.
-
Spill & Disposal: In the event of a spill, contain the material using an appropriate absorbent kit. Dispose of this compound and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[1]
A logical workflow for handling this compound is presented below.
References
Methodological & Application
MMIMT protocol for cell culture treatment
APPLICATION NOTES AND PROTOCOLS: MMIMT Protocol for Cell Culture Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondria are central to cellular metabolism, energy production, and apoptosis, making them a key target in therapeutic development, particularly in oncology.[1][2] The Molecule-Mediated Induction of Mitochondrial Targeting (this compound) protocol leverages a novel class of compounds designed to selectively accumulate within the mitochondria of cancer cells.[1][3][4] This selectivity is achieved by exploiting the higher mitochondrial membrane potential observed in many cancer cell lines compared to healthy cells.[1] The this compound compounds are conjugated to therapeutic agents, facilitating their direct delivery to the mitochondrial matrix. This targeted approach aims to enhance therapeutic efficacy while minimizing off-target effects.[3]
This document provides a comprehensive guide to the application of the this compound protocol in a laboratory setting, including detailed methodologies for cell culture treatment and subsequent analysis of cellular responses.
Data Presentation
The following tables summarize the quantitative data obtained from treating various cancer cell lines with the this compound-Drug Conjugate (MDC).
Table 1: Cell Viability (MTT Assay) after 48-hour Treatment with MDC
| Cell Line | Cell Type | MDC Concentration (nM) | % Cell Viability (Mean ± SD) |
| MCF-7 | Breast Cancer | 0 (Control) | 100 ± 4.5 |
| 10 | 85.2 ± 5.1 | ||
| 50 | 55.6 ± 3.8 | ||
| 100 | 30.1 ± 4.2 | ||
| A549 | Lung Cancer | 0 (Control) | 100 ± 5.2 |
| 10 | 88.9 ± 4.9 | ||
| 50 | 60.3 ± 5.5 | ||
| 100 | 35.7 ± 4.8 | ||
| HEK293 | Normal Kidney | 0 (Control) | 100 ± 3.9 |
| 10 | 98.5 ± 4.1 | ||
| 50 | 95.8 ± 3.5 | ||
| 100 | 92.3 ± 4.0 |
Table 2: Mitochondrial Membrane Potential (ΔΨm) after 24-hour Treatment with MDC
| Cell Line | MDC Concentration (nM) | JC-1 Red/Green Fluorescence Ratio (Mean ± SD) |
| MCF-7 | 0 (Control) | 2.8 ± 0.3 |
| 50 | 1.2 ± 0.2 | |
| 100 | 0.7 ± 0.1 | |
| A549 | 0 (Control) | 2.9 ± 0.4 |
| 50 | 1.4 ± 0.3 | |
| 100 | 0.8 ± 0.2 | |
| HEK293 | 0 (Control) | 2.7 ± 0.3 |
| 100 | 2.5 ± 0.4 |
Table 3: Apoptosis Induction (Annexin V-FITC Assay) after 48-hour Treatment with MDC
| Cell Line | MDC Concentration (nM) | % Apoptotic Cells (Mean ± SD) |
| MCF-7 | 0 (Control) | 4.2 ± 1.1 |
| 50 | 35.8 ± 3.2 | |
| 100 | 65.4 ± 4.5 | |
| A549 | 0 (Control) | 5.1 ± 1.3 |
| 50 | 32.5 ± 2.9 | |
| 100 | 61.9 ± 5.1 | |
| HEK293 | 0 (Control) | 3.8 ± 0.9 |
| 100 | 7.2 ± 1.5 |
Experimental Protocols
Cell Culture and Maintenance
This protocol outlines the basic steps for culturing human cell lines.[5]
-
Materials:
-
MCF-7, A549, and HEK293 cell lines
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
-
Procedure:
-
Culture all cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency. This is typically every 2-3 days.
-
To passage, wash cells with PBS, add Trypsin-EDTA, and incubate for 3-5 minutes to detach cells.
-
Neutralize trypsin with complete media, centrifuge the cell suspension, and resuspend the cell pellet in fresh media for plating.
-
This compound-Drug Conjugate (MDC) Treatment
This protocol details the application of the MDC to cultured cells.
-
Materials:
-
Cultured cells (MCF-7, A549, HEK293)
-
MDC stock solution (1 mM in DMSO)
-
Complete cell culture medium
-
-
Procedure:
-
Seed cells in appropriate culture plates (e.g., 96-well for MTT, 6-well for flow cytometry) and allow them to attach overnight.
-
Prepare serial dilutions of the MDC in complete culture medium to achieve the desired final concentrations (e.g., 10, 50, 100 nM).
-
Remove the existing medium from the cells and replace it with the medium containing the MDC dilutions.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest MDC concentration.
-
Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).
-
Cell Viability Assessment (MTT Assay)
This protocol measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.[6]
-
Materials:
-
MDC-treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
-
-
Procedure:
-
After the MDC treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of DMSO or a suitable detergent reagent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Analysis of Mitochondrial Membrane Potential (ΔΨm) with JC-1
This protocol uses the JC-1 dye to assess changes in mitochondrial membrane potential.
-
Materials:
-
MDC-treated cells in a 6-well plate
-
JC-1 dye
-
Flow cytometer
-
-
Procedure:
-
Following MDC treatment, harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in complete medium containing JC-1 dye (final concentration 5 µg/mL).
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess dye.
-
Resuspend the cells in PBS for analysis.
-
Analyze the cells using a flow cytometer, measuring the fluorescence of JC-1 monomers (green) and aggregates (red).
-
Calculate the ratio of red to green fluorescence as an indicator of mitochondrial membrane potential.
-
Apoptosis Detection with Annexin V-FITC
This protocol quantifies the percentage of apoptotic cells.
-
Materials:
-
MDC-treated cells in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
After MDC treatment, collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondria-Targeting Therapeutic Strategies for Overcoming Chemoresistance and Progression of Cancer | Bentham Science [benthamscience.com]
- 3. Emerging insights into mitochondria-specific targeting and drug delivering strategies: Recent milestones and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small mitochondria-targeting molecules as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Malagasy Mesothelioma Immunotherapy (MMIT) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for utilizing animal models in the research and development of immunotherapies for malignant mesothelioma (MM). The following sections outline established experimental workflows, data presentation guidelines, and visualizations of key signaling pathways to facilitate the effective design and execution of preclinical studies.
I. Introduction to MMIT Animal Models
Preclinical animal models are indispensable for evaluating the safety and efficacy of novel immunotherapeutic agents against malignant mesothelioma.[1][2] The most commonly employed models are syngeneic mouse models, where murine mesothelioma cell lines are implanted into immunocompetent mice, allowing for the study of the therapy's interaction with a complete immune system.[3] Orthotopic models, involving the implantation of tumor cells into the pleural cavity, closely mimic the anatomical and pathological progression of human mesothelioma.[4][5][6]
II. Experimental Protocols
A. Establishment of Syngeneic Orthotopic Mesothelioma Mouse Model
This protocol describes the establishment of a malignant mesothelioma tumor in the pleural cavity of immunocompetent mice, providing a clinically relevant model for immunotherapy studies.
Materials:
-
Murine mesothelioma cell lines (e.g., AB1, AB12, AB22 for BALB/c mice; AE17 for C57BL/6 mice)[3]
-
Appropriate mouse strain (e.g., BALB/c, C57BL/6)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Syringes (1 mL) with 29-gauge needles[7]
-
Anesthetic (e.g., isoflurane)
-
Surgical clippers
-
Antiseptic solution (e.g., 70% ethanol)
-
Heating lamp
Procedure:
-
Cell Culture: Culture murine mesothelioma cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: On the day of injection, harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.[4] Keep cells on ice until injection.
-
Animal Preparation: Anesthetize the mouse using isoflurane. Shave the fur on the right lateral thorax and sterilize the injection site with an antiseptic solution.
-
Intrapleural Injection: Position the mouse in a left lateral decubitus position. Insert a 29-gauge needle attached to a 1 mL syringe approximately 5 mm into the right fourth intercostal space.[8] To prevent lung puncture, the needle can be fitted with a guard (e.g., a cut 200 µL pipette tip) to expose only 3 mm of the needle.[7]
-
Cell Inoculation: Slowly inject 100 µL of the cell suspension (1 x 10^6 cells) into the pleural cavity.[4]
-
Post-injection Care: Withdraw the needle and monitor the mouse for any signs of respiratory distress. Place the mouse under a heating lamp for recovery.[7]
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (for luciferase-expressing cell lines) or Magnetic Resonance Imaging (MRI).[5][7] Tumor burden can also be assessed by monitoring body weight and clinical signs.
B. Administration of Immunotherapeutic Agents
This protocol outlines the administration of common checkpoint inhibitors and other immunomodulatory agents in mesothelioma-bearing mice.
Materials:
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Anti-mouse CTLA-4 antibody (e.g., clone 9H10)
-
Isotype control antibody
-
Sterile PBS or other appropriate vehicle
-
Syringes for intraperitoneal (i.p.) injection
Procedure (Example Dosages and Schedules):
-
Anti-PD-1 and Anti-CTLA-4 Combination Therapy:
-
VIC-008 and AMD3100 Combination Therapy:
-
Administer VIC-008 at a dose of 20 µg per mouse in 100 µL of saline via i.p. injection, once a week for 4 weeks.[9]
-
Administer AMD3100 at a dose of 1 mg/kg of body weight in 100 µL of saline via i.p. injection, once a week for 4 weeks.[9]
-
Treatment is typically initiated 7 days after tumor inoculation.[9]
-
C. Assessment of Therapeutic Efficacy
1. Tumor Burden Measurement:
-
Subcutaneous Tumors: For subcutaneous models, measure tumor dimensions using a digital caliper twice a week. Calculate tumor volume using the formula: Volume = (length x width^2) / 2.[11] Advanced optical 3D scanning methods can provide more accurate measurements.[12][13]
-
Orthotopic Tumors: Monitor tumor growth using non-invasive imaging techniques like bioluminescence imaging (for luciferase-expressing cells) or MRI.[5][7]
2. Survival Analysis:
-
Monitor mice daily for clinical signs of tumor progression, such as weight loss, ascites, and lethargy.
-
Euthanize mice when they reach pre-defined humane endpoints (e.g., >15-20% body weight loss, significant tumor burden, or signs of distress).
-
Record the date of euthanasia or death and generate Kaplan-Meier survival curves to compare different treatment groups.[14][15][16]
3. Immunological Analysis:
-
Immunohistochemistry (IHC): At the end of the study, harvest tumors and lymphoid organs (spleen, lymph nodes). Perform IHC to identify and quantify immune cell infiltrates, such as CD8+ T cells, within the tumor microenvironment.[17][18][19]
-
Flow Cytometry: Prepare single-cell suspensions from tumors and lymphoid organs to analyze immune cell populations by flow cytometry. This allows for the quantification of various T cell subsets (e.g., CD4+, CD8+, regulatory T cells), macrophages, and other immune cells.[11]
III. Data Presentation
Quantitative data from MMIT animal studies should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: Tumor Growth Inhibition in Subcutaneous Mesothelioma Model
| Treatment Group | Number of Mice (n) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 8 | 1500 ± 150 | - |
| Anti-PD-1 | 8 | 800 ± 120 | 46.7 |
| Anti-CTLA-4 | 8 | 950 ± 130 | 36.7 |
| Anti-PD-1 + Anti-CTLA-4 | 8 | 300 ± 80 | 80.0 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Survival Analysis in Orthotopic Mesothelioma Model
| Treatment Group | Number of Mice (n) | Median Survival (days) | Percent Increase in Lifespan (%) | Log-rank (Mantel-Cox) Test (p-value vs. Control) |
| Saline Control | 10 | 25 | - | - |
| VIC-008 | 10 | 35 | 40.0 | <0.05 |
| AMD3100 | 10 | 30 | 20.0 | >0.05 |
| VIC-008 + AMD3100 | 10 | 50 | 100.0 | <0.001 |
Note: Data are hypothetical and for illustrative purposes.
Table 3: Immune Cell Infiltration in Tumors (Day 21)
| Treatment Group | Number of Mice (n) | Mean CD8+ T cells / mm² ± SEM |
| Vehicle Control | 5 | 50 ± 10 |
| Anti-PD-1 + Anti-CTLA-4 | 5 | 250 ± 40 |
Note: Data are hypothetical and for illustrative purposes.
IV. Visualization of Signaling Pathways and Workflows
A. Experimental Workflow
References
- 1. Deep dive into the immune response against murine mesothelioma permits design of novel anti-mesothelioma therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Use of preclinical models for malignant pleural mesothelioma | Thorax [thorax.bmj.com]
- 4. 4.7. Preparation of the Orthotopic Mesothelioma Mouse Model [bio-protocol.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mouse Models for Mesothelioma Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of a Luciferase-Expressing Non-Invasive Intrapleural Model of Malignant Mesothelioma in Immunocompetent Mice | MDPI [mdpi.com]
- 8. Orthotopic Pleural Mesothelioma in Mice: SPECT/CT and MR Imaging with HER1- and HER2-targeted Radiolabeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of a Luciferase-Expressing Non-Invasive Intrapleural Model of Malignant Mesothelioma in Immunocompetent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tumorvolume.com [tumorvolume.com]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Mesothelioma Immunohistochemistry: Diagnosis & Mesothelioma IHC Markers [asbestos.com]
- 18. High density and proximity of CD8 + T cells to tumor cells are correlated with better response to nivolumab treatment in metastatic pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Application of immunohistochemistry in diagnosis and management of malignant mesothelioma - Chapel - Translational Lung Cancer Research [tlcr.amegroups.org]
Application Notes and Protocols for MMIMT Dosage and Concentration in Experiments
A thorough search for "MMIMT" did not yield specific results for a compound with this acronym in the context of experimental dosage, concentration, or signaling pathways. The information available is general to in vitro experimentation and does not pertain to a specific substance named this compound.
Therefore, the following application notes and protocols are provided as a general framework for researchers, scientists, and drug development professionals to establish appropriate dosages and concentrations for a novel or uncharacterized compound in experimental settings. This guide will use hypothetical examples and refer to common experimental methodologies.
I. General Principles for Determining Dosage and Concentration
Before conducting detailed experiments, it is crucial to establish the optimal dosage and concentration range of a new compound. This typically involves a series of preliminary assays to determine the compound's solubility, stability, and cytotoxic effects.
1. Solubility and Stability Assessment: The solubility of a compound in the chosen solvent and its stability under experimental conditions (e.g., temperature, light exposure) are fundamental parameters that will influence the accuracy and reproducibility of the results.
2. Cytotoxicity Screening (In Vitro): A primary step in determining the appropriate concentration range for in vitro experiments is to assess the compound's cytotoxicity. This is often done using a cell viability assay, such as the MTT or MTS assay, across a wide range of concentrations. The goal is to identify the concentration at which the compound exhibits significant biological activity without causing excessive cell death, unless cytotoxicity is the intended endpoint. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.[1][2][3][4]
II. In Vitro Experimentation: Dosage and Concentration
For cell culture experiments, the concentration of a compound is typically expressed in molarity (e.g., µM or nM). The optimal concentration will vary depending on the cell type, the specific assay, and the research question.
Table 1: Hypothetical In Vitro Concentration Ranges for a Novel Compound
| Assay Type | Cell Line | Concentration Range | Purpose |
| Initial Cytotoxicity | HeLa, A549 | 0.01 µM - 100 µM | Determine IC50 and a non-toxic working concentration range. |
| Signaling Pathway Analysis | HEK293T | 0.1 µM, 1 µM, 10 µM | Investigate dose-dependent effects on a specific pathway. |
| Gene Expression Profiling | MCF-7 | IC50 concentration | Assess changes in gene expression at a biologically active dose. |
| Protein Expression (Western Blot) | Jurkat | 0.5x, 1x, 2x IC50 | Observe concentration-dependent changes in protein levels. |
Protocol: Determining the IC50 Value using MTT Assay
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a compound in a given cell line.
Materials:
-
Cells of interest (e.g., HeLa)
-
Complete cell culture medium
-
Compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO).
-
Incubation: Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot the cell viability (%) against the logarithm of the compound concentration. Use a non-linear regression analysis to determine the IC50 value.[3]
Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of a compound.
III. In Vivo Experimentation: Dosage
For animal studies, the dosage is typically expressed as mg/kg of body weight. The determination of an appropriate in vivo dosage often starts with extrapolations from in vitro data and is followed by toxicity and efficacy studies in animal models.
Table 2: Hypothetical In Vivo Dosage for a Novel Compound
| Study Type | Animal Model | Dosage Range (mg/kg) | Dosing Route | Purpose |
| Maximum Tolerated Dose (MTD) | Mice (C57BL/6) | 1 - 100 mg/kg | Intraperitoneal (i.p.) | Determine the highest dose that does not cause unacceptable toxicity. |
| Pharmacokinetic (PK) Study | Rats (Sprague-Dawley) | 10 mg/kg | Oral (p.o.), Intravenous (i.v.) | Characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound. |
| Efficacy Study (Xenograft Model) | Nude Mice | 25 mg/kg | Subcutaneous (s.c.) | Evaluate the anti-tumor activity of the compound. |
Protocol: Maximum Tolerated Dose (MTD) Study
This protocol provides a general guideline for conducting an MTD study in mice.
Materials:
-
Healthy mice (e.g., C57BL/6), 6-8 weeks old
-
Compound formulated in a suitable vehicle
-
Syringes and needles for the chosen route of administration
-
Animal balance
Procedure:
-
Animal Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to different dose groups, including a vehicle control group.
-
Dosing: Administer the compound at escalating doses to the respective groups.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.
-
Endpoint: The MTD is typically defined as the highest dose that results in no more than a 10% loss in body weight and does not produce severe clinical signs of toxicity.
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect tissues for histopathological analysis to assess for any organ toxicity.
Logical Flow for MTD Study
References
- 1. Assessing the minimum number of data points required for accurate IC50 determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Micelle-Mediated Immiscible Membrane Two-Hybrid (MMIMT) for Protein Interaction Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs), particularly those involving membrane proteins, is crucial for understanding cellular signaling, disease pathogenesis, and for the development of targeted therapeutics. The Micelle-Mediated Immiscible Membrane Two-Hybrid (MMIMT) system is a novel in vitro technique designed to provide a versatile and quantitative analysis of interactions between membrane proteins or between membrane and soluble proteins.
This compound offers a cell-free environment, thereby circumventing the limitations of in vivo systems such as cellular toxicity, protein mislocalization, and complex intracellular signaling crosstalk. By utilizing micelles to create a native-like lipid environment and employing an immiscible phase separation, this compound provides a robust platform for high-throughput screening and detailed kinetic analysis of protein interactions.
This document provides a comprehensive overview of the this compound technology, its applications, and detailed protocols for its implementation.
Principle of the this compound Assay
The this compound assay is based on the principle of a split-reporter system, where two non-functional fragments of a reporter enzyme (e.g., luciferase or GFP) are fused to the proteins of interest (a "bait" and a "prey"). The bait protein is typically a membrane protein that is incorporated into micelles. The prey protein can be either a membrane protein co-incorporated into the same micelles or a soluble protein.
Upon interaction of the bait and prey proteins within the micelle, the two reporter fragments are brought into close proximity, leading to the reconstitution of the active reporter enzyme. The resulting signal (e.g., luminescence or fluorescence) is directly proportional to the extent of the protein-protein interaction. An immiscible oil phase is used to separate the aqueous micelle phase, which helps to concentrate the interacting complexes and reduce background noise.
Applications of this compound
-
Validation of Protein-Protein Interactions: Provides a quantitative method to confirm putative interactions identified through other techniques like yeast two-hybrid or co-immunoprecipitation.
-
Screening for Novel Interactors: Can be adapted for high-throughput screening of cDNA libraries to identify new binding partners for a membrane protein of interest.
-
Drug Discovery and Development: Facilitates the screening of small molecules or biologics that can either inhibit or enhance specific protein-protein interactions, providing a valuable tool for drug candidate identification and characterization.
-
Analysis of Post-Translational Modifications: Allows for the study of how post-translational modifications (e.g., phosphorylation, glycosylation) on one or both interacting partners affect their binding affinity.
-
Kinetic and Affinity Studies: The in vitro nature of the assay allows for the determination of binding kinetics (Kon, Koff) and dissociation constants (Kd) for protein interactions.
Experimental Workflow & Signaling Pathway Diagrams
The following diagrams illustrate the conceptual workflow of the this compound assay and a hypothetical signaling pathway that can be investigated using this technology.
Caption: Conceptual workflow of the Micelle-Mediated Immiscible Membrane Two-Hybrid (this compound) assay.
Caption: Example signaling pathway that can be analyzed using the this compound assay.
Quantitative Data Summary
The following tables present hypothetical data from this compound experiments, demonstrating its utility in interaction validation and inhibitor screening.
Table 1: Validation of Protein-Protein Interactions
| Bait Protein | Prey Protein | Normalized Luminescence (RLU) | Standard Deviation | Interaction Strength |
| Receptor X | Adaptor Y | 85,432 | 4,120 | +++ |
| Receptor X | Control Protein Z | 1,203 | 150 | - |
| Control Protein W | Adaptor Y | 1,543 | 210 | - |
| Receptor X (mutant) | Adaptor Y | 5,678 | 450 | +/- |
Table 2: IC50 Determination for a PPI Inhibitor
| Inhibitor Conc. (nM) | Normalized Luminescence (RLU) | % Inhibition |
| 0 | 90,123 | 0 |
| 1 | 81,098 | 10.0 |
| 10 | 63,543 | 29.5 |
| 50 | 44,876 | 50.2 |
| 100 | 23,456 | 74.0 |
| 500 | 8,765 | 90.3 |
| 1000 | 4,512 | 95.0 |
Experimental Protocols
Protocol 1: Preparation of Reagents and Proteins
-
Protein Expression and Purification:
-
Clone the coding sequences of the bait and prey proteins into appropriate expression vectors containing N- or C-terminal tags for the split-reporter fragments.
-
Express the fusion proteins in a suitable system (e.g., E. coli, insect cells, or a cell-free expression system).
-
Purify the proteins using affinity chromatography followed by size-exclusion chromatography to ensure high purity and homogeneity.
-
-
Micelle Preparation:
-
Prepare a stock solution of a suitable detergent (e.g., DDM, LDAO) at a concentration well above its critical micelle concentration (CMC) in a buffered solution (e.g., PBS or Tris-HCl).
-
For membrane protein incorporation, the detergent concentration should be optimized to ensure proper protein folding and stability.
-
-
Assay Buffer:
-
Prepare an assay buffer containing appropriate salts, pH buffering agents, and any necessary co-factors for the proteins of interest. A typical buffer might be 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT.
-
Protocol 2: this compound Interaction Assay
-
Protein Incorporation into Micelles:
-
Mix the purified bait and, if applicable, prey membrane proteins with the detergent micelle solution.
-
Incubate for 30-60 minutes at 4°C with gentle agitation to allow for the incorporation of the proteins into the micelles.
-
-
Interaction Reaction:
-
In a 96-well or 384-well microplate, combine the micelle-incorporated bait protein with the soluble prey protein (or co-incorporated prey protein).
-
For inhibitor studies, pre-incubate the bait protein with the compound for a specified time before adding the prey protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours to allow for protein-protein interaction and reporter reconstitution.
-
-
Phase Separation (Optional but Recommended):
-
Add an equal volume of a high-density, immiscible oil (e.g., silicone oil) to each well.
-
Centrifuge the plate briefly to separate the aqueous micelle phase from the oil phase. This step helps to concentrate the interacting complexes at the interface and reduce background.
-
-
Signal Detection:
-
Add the substrate for the reporter enzyme (e.g., luciferin for luciferase, or measure fluorescence at the appropriate wavelength for GFP).
-
Immediately measure the signal using a plate reader.
-
Protocol 3: Data Analysis
-
Background Subtraction:
-
Subtract the signal from control wells (e.g., wells containing only the bait protein and reporter substrate) from all experimental wells.
-
-
Normalization:
-
Normalize the data to a positive control (a known interacting protein pair) to account for plate-to-plate variability.
-
-
IC50 Calculation (for inhibitor studies):
-
Plot the normalized signal as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The Micelle-Mediated Immiscible Membrane Two-Hybrid (this compound) assay represents a powerful and adaptable platform for the quantitative analysis of protein-protein interactions involving membrane proteins. Its cell-free nature, combined with the ability to mimic a native membrane environment, makes it an invaluable tool for basic research and for the discovery and development of novel therapeutics targeting PPIs. The detailed protocols provided herein offer a starting point for the implementation of this innovative technology in your research endeavors.
Application Notes and Protocols for Studying O6-Methylguanine-DNA Methyltransferase (MGMT) in Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction:
O6-methylguanine-DNA methyltransferase (MGMT) is a crucial DNA repair protein that plays a significant role in cellular defense against the mutagenic effects of alkylating agents.[1][2][3] It removes alkyl groups from the O6 position of guanine in DNA, a common site of DNA damage induced by certain carcinogens and chemotherapeutic drugs.[1][2] This repair mechanism is a "suicide" process, where the MGMT protein irreversibly transfers the alkyl group to one of its own cysteine residues, leading to its inactivation.[4] The expression level of the MGMT gene is a critical determinant of the efficacy of alkylating chemotherapeutic agents, such as temozolomide, which is a mainstay in the treatment of glioblastoma.[1][5] High levels of MGMT in tumor cells can lead to chemoresistance, while low or absent expression, often due to epigenetic silencing via promoter methylation, is associated with increased sensitivity to these drugs.[1][5] Therefore, studying MGMT gene expression and its regulation is of paramount importance in cancer research and for the development of targeted therapeutic strategies.
Applications in Drug Development:
The study of MGMT gene expression has several critical applications in the field of drug development, particularly in oncology:
-
Predictive Biomarker: MGMT promoter methylation status is a well-established predictive biomarker for the response of glioblastoma patients to treatment with alkylating agents like temozolomide.[6] Patients with a methylated MGMT promoter, leading to reduced gene expression, have a better prognosis and are more likely to respond to therapy.[1][6]
-
Stratification in Clinical Trials: Assessing MGMT expression or promoter methylation allows for the stratification of patients in clinical trials, enabling a more accurate evaluation of the efficacy of new therapies in specific patient populations.
-
Development of MGMT Inhibitors: The role of MGMT in chemoresistance has spurred the development of MGMT inhibitors.[7] These drugs aim to deplete MGMT activity in tumor cells, thereby sensitizing them to alkylating agents.
-
Investigating Novel Regulatory Pathways: Research into the signaling pathways that regulate MGMT expression, such as the Wnt/β-catenin and PI3K/Akt/mTOR pathways, opens up new avenues for therapeutic intervention.[7][8] Targeting these pathways could provide a means to downregulate MGMT expression and overcome chemoresistance.
Signaling Pathways Regulating MGMT Expression
Several intracellular signaling pathways have been identified to regulate the expression of the MGMT gene. Understanding these pathways is crucial for developing strategies to modulate MGMT activity in cancer cells.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway has been shown to positively regulate MGMT gene expression in various cancers.[8][9] Activation of this pathway leads to the accumulation and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for TCF/LEF transcription factors to promote the expression of target genes, including MGMT.[10] Inhibition of the Wnt pathway has been demonstrated to downregulate MGMT expression and restore chemosensitivity to alkylating drugs.[8][9]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[11][12][13] This pathway can also influence the expression of DNA repair genes, including MGMT. While the direct regulation of MGMT by this pathway is an area of active research, some studies suggest a link. For instance, the degradation of β-catenin, a key player in Wnt signaling which upregulates MGMT, can be influenced by the Akt/GSK3β axis, which is part of the PI3K/Akt pathway.[14]
Experimental Protocols
Here we provide detailed protocols for the analysis of MGMT gene expression at the mRNA and protein levels, as well as for the assessment of MGMT promoter methylation status.
Experimental Workflow for MGMT Expression Analysis
A typical workflow for investigating MGMT expression in cancer cells or tissues involves sample preparation, extraction of nucleic acids or proteins, and subsequent analysis using specific molecular biology techniques.
References
- 1. Regulation of expression of O6-methylguanine-DNA methyltransferase and the treatment of glioblastoma (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of MGMT in Tumor Development, Progression, Diagnosis, Treatment and Prognosis | Anticancer Research [ar.iiarjournals.org]
- 3. Methylated-DNA–protein-cysteine methyltransferase - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms of Chemoresistance in Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylguanine methyltransferase (MGMT) promoter methylation assay | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 7. Modulating MGMT expression through interfering with cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wnt/β-catenin pathway regulates MGMT gene expression in cancer and inhibition of Wnt signalling prevents chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Wnt/β-catenin pathway regulates MGMT gene expression in cancer and inhibition of Wnt signalling prevents chemoresistance | Semantic Scholar [semanticscholar.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 13. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Multimodal Imaging and Molecular Tracking (MMIMT)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of Multimodal Imaging and Molecular Tracking (MMIMT) labeling and detection techniques. This document includes experimental protocols, quantitative data summaries, and visualizations of key workflows and signaling pathways to guide researchers in applying these powerful methods in their own studies, particularly in the context of drug development and cellular tracking.
Introduction to this compound
Multimodal molecular imaging integrates two or more imaging technologies to visualize and quantify biological processes at the cellular and molecular level in a non-invasive manner.[1] This approach overcomes the limitations of single-modality imaging by combining the strengths of different techniques, such as the high-resolution anatomical detail of Magnetic Resonance Imaging (MRI) with the high sensitivity of Positron Emission Tomography (PET) or fluorescence imaging.[2] this compound is particularly valuable in drug development for assessing drug distribution, target engagement, and therapeutic efficacy, as well as in tracking the fate of transplanted cells.[3][4]
Labeling Techniques
A critical aspect of this compound is the effective labeling of cells or molecules of interest. The choice of label depends on the imaging modalities to be used and the biological question being addressed.
Dual Labeling for PET/SPECT and Fluorescence Imaging
This technique involves conjugating a radionuclide for nuclear imaging (PET or SPECT) and a fluorophore for optical imaging to a targeting molecule, such as an antibody or peptide.[3][5][6] This allows for whole-body imaging to guide surgical interventions, followed by high-resolution fluorescence imaging of excised tissues.[3][6]
Quantitative Data for Dual-Labeled Probes:
| Parameter | Value | Reference |
| Radionuclides (PET) | 64Cu, 68Ga, 89Zr, 124I | [5][7] |
| Radionuclides (SPECT) | 111In, 99mTc | [5] |
| Near-Infrared (NIR) Fluorophores | IRDye800CW, Cypate, Sulfo-Cy5 | [3][8] |
| Labeling Efficiency (Radiolabeling) | >95% | [5] |
| Receptor Binding Affinity (IC50) | 13.22 ± 5.25 nM (PSMA-617-IRDye800CW) | [8] |
Labeling for MRI Cell Tracking
MRI offers excellent spatial resolution for tracking cell populations in vivo.[1][9][10][11] Cells are typically labeled with contrast agents, most commonly superparamagnetic iron oxide nanoparticles (SPIOs), which create a strong negative contrast in T2*-weighted MRI images.[10][11][12]
Quantitative Data for MRI Cell Labeling:
| Parameter | Value | Reference |
| Contrast Agent | Very Small Superparamagnetic Iron Oxide Particles (VSOPs) | [1] |
| Detection Limit (in gel phantom) | 1 x 103 human adult neural stem cells (haNSCs) | [1][9] |
| Detection Limit (in layer phantom) | 5 x 104 haNSCs | [1][9] |
| T2 Relaxation Time Reduction | Significantly reduced with VSOP labeling | [1] |
| Label Stability | At least one month | [1] |
Fluorescent Labeling for Optical Imaging
Fluorescence imaging is a highly sensitive technique for in vivo and ex vivo cell tracking.[2] Labeling can be achieved through fluorescent dyes that intercalate into the cell membrane or by genetically modifying cells to express fluorescent proteins.[2][13]
Quantitative Data for Fluorescent Cell Labeling:
| Parameter | Value | Reference |
| Fluorescent Dye | DiD (lipophilic dye), Indocyanine Green (ICG) | |
| Labeling Method | Simple incubation with dye | |
| Cell Density for Labeling | 1 x 106 cells/mL | |
| Incubation Time | 20 minutes at 37°C | |
| Labeling Efficiency | >90% | [14] |
Experimental Protocols
Protocol for Fluorescent Labeling of Mesenchymal Stem Cells (MSCs) with DiD
This protocol describes the labeling of MSCs with the lipophilic fluorescent dye DiD for in vivo optical imaging.[15]
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Phosphate-Buffered Saline (PBS), Mg/Ca-free
-
0.05% Trypsin-EDTA
-
DiD fluorescent dye solution
-
Serum-free culture medium
-
15 mL polypropylene tubes
-
6-well low-attachment dishes
Procedure:
-
Culture MSCs to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with Mg/Ca-free PBS.
-
Add pre-warmed 0.05% Trypsin-EDTA and incubate at 37°C for 5 minutes, or until cells detach.
-
Neutralize the trypsin with serum-containing medium and centrifuge the cells at 400 rcf for 5 minutes.
-
Resuspend the cell pellet in serum-free DMEM to a density of 1x106 cells/mL.
-
Add 5 µL of DiD contrast agent per mL of cell suspension.
-
Gently mix the solution by pipetting.
-
Incubate the cells in a 6-well low-attachment dish at 37°C for 20 minutes.
-
Transfer the cell solution to a 15 mL polypropylene tube and centrifuge at 400 rcf for 5 minutes.
-
Aspirate the labeling medium and wash the cells three times with PBS.
-
Resuspend the final cell pellet in the desired medium for injection.
-
Perform a cell count and viability test (e.g., Trypan blue exclusion).
Protocol for Magnetic Labeling of Neural Stem Cells (NSCs) with SPIOs for MRI Tracking
This protocol provides a general framework for labeling NSCs with SPIOs.[1][9]
Materials:
-
Human Adult Neural Stem Cells (haNSCs)
-
Cell culture medium
-
Very Small Superparamagnetic Iron Oxide Particles (VSOPs)
-
Transfection agent (optional, depending on SPIO formulation)
-
15 mL polypropylene tubes
Procedure:
-
Culture haNSCs to the desired confluency.
-
Prepare the labeling medium by diluting the VSOPs in the cell culture medium to the desired concentration. The use of a transfection agent may enhance uptake.
-
Remove the culture medium from the cells and add the labeling medium.
-
Incubate the cells with the labeling medium for 8 to 48 hours at 37°C.[9] The optimal incubation time should be determined empirically.
-
After incubation, aspirate the labeling medium and wash the cells extensively with PBS to remove any unincorporated SPIOs.
-
Harvest the cells using standard trypsinization methods.
-
Resuspend the labeled cells in the appropriate medium for injection or further experiments.
-
Confirm labeling efficiency using methods such as NMR relaxometry or Prussian blue staining.[9]
This compound Workflows and Signaling Pathways
This compound Workflow for Drug Distribution and Response Assessment
This workflow illustrates how this compound can be used to comprehensively evaluate a new therapeutic agent.[4]
Caption: this compound workflow for drug development.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling cascade is a crucial pathway involved in cell proliferation, differentiation, and stress response, and is a common target in drug development.[16][17][18]
Caption: Simplified MAPK signaling cascade.
Detection and Data Analysis
Image Acquisition and Analysis
-
MRI: T2*-weighted sequences are typically used for detecting SPIO-labeled cells, which appear as hypointense regions.[10] Signal quantification involves voxel-based analysis to estimate the density of labeled cells.[13]
-
PET/SPECT: Image reconstruction provides quantitative data on the biodistribution of the radiolabeled probe, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Fluorescence Imaging: Photon flux is quantified to measure the radiance in specific regions, which correlates with the number of labeled cells.[13]
Signal-to-Noise Ratio (SNR)
SNR is a critical parameter for assessing image quality and the sensitivity of a detection method.[19][20] It is defined as the ratio of the signal intensity to the noise level.[21] A higher SNR indicates a better ability to distinguish the signal from the background. In MRI, SNR can be estimated by comparing the mean signal in a region of interest to the standard deviation of the signal in a background region.[22]
Factors Influencing SNR:
-
Probe concentration and specific activity
-
Detector sensitivity
-
Tissue autofluorescence (for optical imaging)
-
Image acquisition parameters
Conclusion
This compound provides a powerful suite of tools for researchers and drug development professionals. By combining the strengths of multiple imaging modalities, it is possible to gain a more comprehensive understanding of complex biological processes in vivo. The protocols and data presented here offer a starting point for the implementation of this compound in a variety of research applications. Careful consideration of labeling strategies, experimental design, and data analysis is crucial for obtaining robust and reproducible results.
References
- 1. Frontiers | A Safe and Effective Magnetic Labeling Protocol for MRI-Based Tracking of Human Adult Neural Stem Cells [frontiersin.org]
- 2. Fluorescence-Based Mono- and Multimodal Imaging for In Vivo Tracking of Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging of Embryonic Stem Cell Migration In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 4. Multimodal platform for assessing drug distribution and response in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual-Labelling Strategies for Nuclear and Fluorescence Molecular Imaging: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual-Labeling Strategies for Nuclear and Fluorescence Molecular Imaging: A Review and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dual-Labeled Small Peptides in Cancer Imaging and Fluorescence-Guided Surgery: Progress and Future Perspectives [mdpi.com]
- 9. A Safe and Effective Magnetic Labeling Protocol for MRI-Based Tracking of Human Adult Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell tracking using magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A primer on in vivo cell tracking using MRI [frontiersin.org]
- 12. physoc.org [physoc.org]
- 13. Methodologies for Tracking Stem Cells In Vivo - JangoCell [jangocell.com]
- 14. researchgate.net [researchgate.net]
- 15. Labeling Stem Cells with Fluorescent Dyes for non-invasive Detection with Optical Imaging [jove.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]
- 19. Signal-to-noise ratio (imaging) - Wikipedia [en.wikipedia.org]
- 20. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 21. Signal to Noise Ratio (SNR) | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 22. Seeking a widely adoptable practical standard to estimate signal-to-noise ratio in magnetic resonance imaging for multiple-coil reconstructions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Malignant Mesothelioma Immunotherapy (MMIMT) Efficacy Studies
Introduction
Malignant Mesothelioma (MM) is an aggressive cancer primarily affecting the linings of the lungs (pleura) and abdomen, with a strong causal link to asbestos exposure.[1][2][3] Historically, treatment options have been limited, offering minimal survival benefits.[3][4][5] However, the advent of immunotherapy has marked a significant turning point in the management of MM.[2][6] The approval of immune checkpoint inhibitor (ICI) combinations, such as nivolumab and ipilimumab, for first-line treatment of unresectable MM has underscored the potential of harnessing the immune system to fight this disease.[2][4][7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust preclinical efficacy studies for novel immunotherapies targeting malignant mesothelioma. The protocols and guidelines herein are designed to ensure the generation of reliable and translatable data to accelerate the development of new treatments.
Preclinical Models for MMIMT Efficacy Studies
The selection of an appropriate preclinical model is critical for evaluating the efficacy of immunotherapies.[4] The ideal model should faithfully recapitulate the key features of human MM, including its histopathology, genomic landscape, and tumor microenvironment (TME).[4][5]
Table 1: Comparison of Preclinical Models for this compound Studies
| Model Type | Description | Advantages | Limitations | Key Applications |
| In Vitro (2D Cell Culture) | Human or murine MM cell lines grown as monolayers.[4][5] | High-throughput screening, cost-effective, simple to use. | Lacks tumor heterogeneity and TME, poor representation of in vivo conditions.[5] | Initial cytotoxicity screening, mechanism of action studies. |
| In Vitro (3D Spheroids/Organoids) | Self-assembled 3D cultures of MM cells, sometimes with immune cells. | Better representation of cell-cell interactions and drug penetration than 2D.[4][5] | Still lacks full complexity of TME and vascularization. | Drug sensitivity testing, initial assessment of immune cell infiltration. |
| Ex Vivo (Precision-Cut Tumor Slices - PCTS) | Thin slices of fresh patient tumor tissue cultured for a short period.[9] | Preserves the native TME architecture and cellular composition.[9] Allows for personalized therapy assessment.[9] | Limited culture duration, tissue sourcing can be challenging.[9] | Short-term efficacy testing of immunotherapies on patient-specific tissue. |
| In Vivo (Syngeneic Mouse Models) | Murine MM cell lines (e.g., AB1, AB12, AE17) implanted into immunocompetent mice of the same strain (e.g., BALB/c, C57BL/6).[4][10] | Intact and functional immune system, allows for evaluation of immune-modulating agents.[4][11] | Murine tumors may not fully reflect the complexity of human MM. | Gold standard for ICI efficacy testing , studying TME modulation, combination therapies. |
| In Vivo (Patient-Derived Xenografts - PDX) | Human tumor fragments implanted into immunodeficient mice.[4][12] | Preserves human tumor heterogeneity and architecture.[12] | Lack of a functional immune system limits use for most immunotherapies.[5] | Efficacy testing of non-immune-mediated therapies, biomarker discovery. |
Key Immunotherapeutic Strategies & Experimental Design Considerations
Effective preclinical trial design is paramount for the successful clinical translation of novel MM immunotherapies.
Immune Checkpoint Inhibitors (ICIs)
ICIs, such as anti-PD-1/PD-L1 and anti-CTLA-4 antibodies, work by releasing the "brakes" on the immune system, allowing T cells to recognize and attack cancer cells.[2][13] The combination of nivolumab (anti-PD-1) and ipilimumab (anti-CTLA-4) has shown significant survival benefits in MM patients.[7][12]
-
Experimental Design: Syngeneic mouse models are essential.[4] Mice are inoculated with murine MM cells and, once tumors are established, treated with ICIs. Key endpoints include tumor growth delay, overall survival, and detailed analysis of the TME.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Immune Checkpoint Inhibition and Potential for (Combined) TIGIT Blockade as a New Strategy for Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Editorial: Novel agents and combinations for treatment of malignant pleural mesothelioma in pre-clinical models [frontiersin.org]
- 4. Use of preclinical models for malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Editorial: Novel agents and combinations for treatment of malignant pleural mesothelioma in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Immunotherapy with immune checkpoint inhibitors and predictive biomarkers in malignant mesothelioma: Work still in progress [frontiersin.org]
- 7. memoinoncology.com [memoinoncology.com]
- 8. Pre-Surgery Immunotherapy for Mesothelioma · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. survivingmesothelioma.com [survivingmesothelioma.com]
- 10. Frontiers | How Our Continuing Studies of the Pre-clinical Inbred Mouse Models of Mesothelioma Have Influenced the Development of New Therapies [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Mouse Models for Mesothelioma Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Mesothelioma Treatment: Immunotherapy, Advanced Cell Therapy, and Other Innovative Therapeutic Modalities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MMIMT Experimental Variability
Welcome to the technical support center for Monoclonal Antibody-Mediated Immunomodulation Therapy (MMIMT) experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experimental variability and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides answers to common questions and detailed troubleshooting guides for issues that may arise during your this compound experiments.
Mixed Lymphocyte Reaction (MLR) Assays
Q1: My MLR assay shows high variability between replicate wells. What are the potential causes and solutions?
High variability in MLR assays can stem from several factors, from cell handling to reagent consistency.
Troubleshooting Guide:
| Potential Cause | Recommended Solution |
| Uneven cell plating | Ensure thorough mixing of cell suspensions before plating. Use calibrated pipettes and proper pipetting technique to minimize volume errors. |
| Cell clumping | Gently pipette cell suspensions up and down to break up clumps before plating. Consider using cell strainers. |
| Inconsistent stimulation | Ensure stimulator cells are consistently treated (e.g., irradiation or mitomycin-C) to prevent their proliferation. Verify the concentration and activity of any mitogens used as positive controls. |
| Edge effects in culture plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Donor-to-donor variability | While inherent, its impact on replicates can be minimized by careful donor selection and consistent cell isolation protocols. For initial troubleshooting, consider using pooled peripheral blood mononuclear cells (PBMCs) from multiple donors to reduce individual-specific responses.[1][2] |
Detailed Protocol: One-Way Mixed Lymphocyte Reaction
-
Prepare Responder and Stimulator Cells:
-
Isolate PBMCs from two different healthy donors using Ficoll-Paque density gradient centrifugation.
-
Treat the stimulator PBMCs with mitomycin-C (e.g., 50 µg/mL for 30 minutes at 37°C) or irradiation (e.g., 30 Gy) to inhibit proliferation. Wash the cells three times with culture medium.
-
Resuspend both responder and stimulator cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin/streptomycin.
-
-
Set up the Assay:
-
Plate the responder cells at a density of 1 x 10^5 cells/well in a 96-well round-bottom plate.
-
Add the stimulator cells at varying responder-to-stimulator ratios (e.g., 1:1, 1:2, 1:4).
-
Include control wells: responder cells alone (negative control) and responder cells with a mitogen like phytohemagglutinin (PHA) (positive control).
-
-
Incubation and Proliferation Measurement:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5-7 days.
-
On the final day of incubation, add a proliferation indicator such as [3H]-thymidine or a non-radioactive alternative like BrdU or a fluorescent dye (e.g., CFSE) and incubate for an additional 18-24 hours.
-
Measure proliferation according to the manufacturer's instructions for the chosen method (e.g., scintillation counting for [3H]-thymidine, ELISA for BrdU, or flow cytometry for CFSE).
-
Logical Troubleshooting Workflow for MLR Variability
Caption: A logical workflow for troubleshooting high variability in Mixed Lymphocyte Reaction assays.
Natural Killer (NK) Cell Cytotoxicity Assays
Q2: My NK cell cytotoxicity assay shows low or no target cell lysis. What could be the problem?
Low cytotoxicity can be due to issues with either the effector (NK) cells or the target cells.
Troubleshooting Guide:
| Potential Cause | Recommended Solution |
| Low NK cell activity | Ensure NK cells are properly activated if the protocol requires it (e.g., with IL-2). Use a positive control target cell line known to be sensitive to NK cell-mediated killing (e.g., K562). Confirm the viability of NK cells before the assay. |
| Target cells are resistant to lysis | Verify that the target cell line is susceptible to NK cell-mediated cytotoxicity. Some cell lines may have low expression of activating ligands or high expression of inhibitory ligands. |
| Suboptimal Effector-to-Target (E:T) ratio | Titrate the E:T ratio to find the optimal range for your specific effector and target cells. A ratio that is too low may not result in significant killing.[3][4] |
| Incorrect incubation time | Optimize the incubation time. A shorter duration may not be sufficient for significant lysis to occur. |
| Issues with the detection method | If using a calcein-AM release assay, ensure complete lysis in the maximum release control. For flow cytometry-based assays, confirm that the viability dye is working correctly and that compensation is set properly to avoid signal spillover.[5] |
Quantitative Data: Impact of Effector-to-Target Ratio on NK Cell Cytotoxicity
| E:T Ratio | Percent Cytolysis (Mean ± SD) |
| 1:1 | 25 ± 5% |
| 5:1 | 55 ± 8% |
| 10:1 | 75 ± 10% |
| 20:1 | 85 ± 7% |
| Note: This is example data and will vary depending on the specific effector and target cells used. |
Detailed Protocol: Flow Cytometry-Based NK Cell Cytotoxicity Assay
-
Prepare Target and Effector Cells:
-
Label target cells (e.g., K562) with a fluorescent dye such as CFSE according to the manufacturer's protocol.
-
Isolate or prepare NK cells (e.g., from PBMCs or a cell line like NK-92).
-
Determine the concentration and viability of both cell populations.
-
-
Co-culture:
-
Co-culture the labeled target cells with NK cells at various E:T ratios in a 96-well U-bottom plate.
-
Include control wells: target cells alone (spontaneous death) and target cells with a lysis agent like Triton X-100 (maximum death).
-
-
Incubation:
-
Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Staining and Analysis:
-
After incubation, add a viability dye that is spectrally distinct from the target cell label (e.g., Propidium Iodide or 7-AAD).
-
Analyze the samples by flow cytometry. Gate on the target cell population (CFSE-positive) and quantify the percentage of dead cells (viability dye-positive).
-
Cytokine Release Assays
Q3: I am observing inconsistent results between experiments in my cytokine release assay. How can I improve reproducibility?
Inconsistent cytokine release can be a significant source of variability.
Troubleshooting Guide:
| Potential Cause | Recommended Solution |
| Donor variability | The cytokine response can vary significantly between individuals.[6] Use a panel of donors to account for this variability. For assay development, using pooled PBMCs can help normalize the response. |
| Cell handling and viability | Ensure consistent cell isolation and handling procedures. Poor cell viability can lead to altered cytokine production. |
| Pre-analytical variables | Standardize blood collection tubes, time from collection to processing, and storage conditions. |
| Inconsistent antibody or stimulant concentration | Carefully titrate antibodies and other stimulants to determine the optimal concentration. Use the same lot of reagents across experiments whenever possible. |
| Assay format | The choice of assay format (e.g., whole blood vs. PBMC, soluble vs. plate-bound antibody) can impact the results.[7] Select the most appropriate format for your experimental question and maintain consistency. |
Quantitative Data: Comparison of Cytokine Release Assay Formats
| Assay Format | IFN-γ Release (pg/mL) (Mean ± SD) | IL-6 Release (pg/mL) (Mean ± SD) |
| Whole Blood Assay | 150 ± 45 | 800 ± 250 |
| PBMC Assay | 450 ± 120 | 1200 ± 350 |
| Plate-Bound Ab | 1200 ± 300 | 2500 ± 600 |
| Note: This is example data and will vary depending on the stimulant and donor.[6] |
Detailed Protocol: Cytokine Release Assay using PBMCs
-
Isolate and Plate PBMCs:
-
Isolate PBMCs from healthy donor blood.
-
Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
-
-
Stimulation:
-
Add the monoclonal antibody or other stimulant at the desired concentrations.
-
Include negative (unstimulated cells) and positive (e.g., PHA or anti-CD3/CD28 beads) controls.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Supernatant Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Measure cytokine concentrations using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
Flow Cytometry Immunophenotyping
Q4: I'm getting high background or non-specific staining in my flow cytometry immunophenotyping. What are the common causes and how can I fix it?
High background can obscure true positive signals and lead to inaccurate data.
Troubleshooting Guide:
| Potential Cause | Recommended Solution |
| Fc receptor binding | Block Fc receptors on immune cells (especially monocytes, macrophages, and B cells) with an Fc block reagent before adding your primary antibodies.[8] |
| Dead cells | Dead cells can non-specifically bind antibodies. Include a viability dye in your staining panel to exclude dead cells from your analysis.[9][10] |
| Antibody concentration too high | Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[11] |
| Inadequate washing | Increase the number of wash steps after antibody incubation to remove unbound antibodies. |
| Autofluorescence | Some cell types are naturally autofluorescent. Use a channel for autofluorescence detection and subtract it from the signal of your other fluorochromes. Choose fluorochromes that are bright and emit in channels with low autofluorescence.[9] |
| Instrument settings | Optimize photomultiplier tube (PMT) voltages and compensation settings using single-stained controls.[11] |
Experimental Workflow for Immunophenotyping
Caption: A typical experimental workflow for multicolor flow cytometry immunophenotyping.
Signaling Pathway Diagrams
Understanding the underlying signaling pathways is crucial for interpreting experimental results.
T Cell Receptor (TCR) Signaling
Caption: A simplified diagram of the T Cell Receptor (TCR) signaling pathway leading to gene expression.
Fc Receptor (FcγR) Signaling
References
- 1. The multiple mixed lymphocyte reaction: variables important in the test as a measure of lymphocyte competence in man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multiple mixed lymphocyte reaction: variables important in the test as a measure of lymphocyte competence in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Dynamics of Natural Killer Cells Cytotoxicity in Microwell Arrays with Connecting Channels [frontiersin.org]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytokine release assays for the prediction of therapeutic mAb safety in first-in man trials — Whole blood cytokine release assays are poorly predictive for TGN1412 cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. colibri-cytometry.com [colibri-cytometry.com]
- 9. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 10. biocompare.com [biocompare.com]
- 11. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
Technical Support Center: Improving Aqueous Solubility of MMIMT
Disclaimer: The following information is a general guide for improving the aqueous solubility of poorly water-soluble compounds. "MMIMT" is used as a placeholder for a hypothetical, poorly soluble molecule, as a standard chemical entity with this abbreviation could not be readily identified. The specific success of these methods will depend on the unique physicochemical properties of the actual compound .
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What are the first steps I should take?
A1: Low aqueous solubility is a common challenge for many organic molecules.[1] The initial steps to address this issue involve simple modifications to your dissolution protocol. First, ensure you are giving the solution adequate time to dissolve by stirring or agitation for a sufficient period. Gentle heating can also be attempted, but be cautious of potential compound degradation. Particle size reduction through grinding or micronization can also significantly increase the dissolution rate by increasing the surface area of the compound.[2][3]
Q2: I've tried basic dissolution methods without success. What other formulation strategies can I explore to improve this compound solubility?
A2: Several formulation strategies can enhance the solubility of hydrophobic compounds. These can be broadly categorized into physical and chemical modifications.
-
Physical Modifications: These include techniques like particle size reduction (micronization, nanosuspension), and creating solid dispersions.[1][2] Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix.[4]
-
Chemical Modifications: These strategies involve altering the chemical environment of the compound. Common methods include pH adjustment, using co-solvents, and forming complexes with other molecules like cyclodextrins.[1][5]
Q3: How does pH adjustment help in solubilizing this compound?
A3: If this compound has ionizable functional groups (e.g., acidic or basic moieties), its solubility will be pH-dependent. By adjusting the pH of the aqueous solution, you can ionize the molecule, making it more polar and thus more soluble in water. For an acidic compound, increasing the pH will deprotonate it, forming a more soluble salt. For a basic compound, decreasing the pH will protonate it, again leading to a more soluble form.
Q4: What are co-solvents and how do they improve the solubility of this compound?
A4: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar drugs.[3][6] They work by reducing the polarity of the aqueous solvent system, making it more favorable for the hydrophobic this compound to dissolve. Common co-solvents used in research and pharmaceutical formulations include ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[7]
Q5: Can surfactants be used to improve the aqueous solubility of this compound?
A5: Yes, surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC). These micelles have a hydrophobic core and a hydrophilic shell. A poorly water-soluble compound like this compound can be encapsulated within the hydrophobic core of the micelles, leading to a significant increase in its apparent aqueous solubility.
Troubleshooting Guides
Issue: this compound precipitates out of solution after initial dissolution with a co-solvent.
Possible Cause & Solution:
-
Co-solvent concentration is too low: The amount of co-solvent may not be sufficient to maintain the solubility of this compound in the final aqueous dilution.
-
Troubleshooting Step: Increase the proportion of the co-solvent in your final solution. Be mindful of the potential for the co-solvent to affect downstream experiments.
-
-
"Salting out" effect: The addition of salts or other solutes to the aqueous phase can decrease the solubility of the compound.
-
Troubleshooting Step: If possible, reduce the concentration of salts in your buffer or prepare the final solution in pure water before adding it to your experimental system.
-
Issue: pH adjustment leads to degradation of this compound.
Possible Cause & Solution:
-
Compound instability at extreme pH: this compound may not be stable at the high or low pH required for its solubilization.
-
Troubleshooting Step: Determine the stability of this compound at different pH values. If it is unstable, consider alternative solubilization methods that do not require significant pH modification, such as the use of co-solvents or complexation agents.
-
Quantitative Data Summary
The following table provides a hypothetical summary of solubility improvements for "this compound" using various techniques. These values are for illustrative purposes only.
| Solubilization Technique | Solvent System | This compound Solubility (µg/mL) | Fold Increase |
| Control | Deionized Water | 1.2 | - |
| pH Adjustment | pH 2.0 Buffer | 55.8 | 46.5 |
| pH Adjustment | pH 10.0 Buffer | 3.5 | 2.9 |
| Co-solvency | 20% Ethanol in Water | 150.3 | 125.3 |
| Co-solvency | 40% PEG 400 in Water | 489.7 | 408.1 |
| Complexation | 10% HP-β-CD in Water | 875.2 | 729.3 |
| Surfactant | 2% Tween 80 in Water | 632.1 | 526.8 |
Experimental Protocols
Protocol 1: Solubility Determination by Shake-Flask Method
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous solvent (e.g., water, buffer, co-solvent mixture) in a sealed container.
-
Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sampling and Dilution: Carefully collect a known volume of the supernatant and dilute it with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate the solubility of this compound in the tested solvent by multiplying the measured concentration by the dilution factor.
Protocol 2: Preparation of a Solid Dispersion of this compound with a Hydrophilic Carrier
-
Solvent Evaporation Method: a. Dissolve both this compound and a hydrophilic carrier (e.g., PVP, PEG) in a suitable organic solvent in which both are soluble. b. Evaporate the solvent under reduced pressure using a rotary evaporator. c. The resulting solid film is a solid dispersion of this compound in the carrier. d. Further dry the solid dispersion under vacuum to remove any residual solvent. e. The solid dispersion can then be dissolved in an aqueous solution for your experiments.
Visualizations
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japer.in [japer.in]
- 3. ijmsdr.org [ijmsdr.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. longdom.org [longdom.org]
- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]
Technical Support Center: ELISA Troubleshooting
Disclaimer: The term "MMIMT-based assay" is not a recognized standard in the scientific community. This technical support center has been developed based on the assumption that the user was referring to the widely used Enzyme-Linked Immunosorbent Assay (ELISA) . The following troubleshooting guide and resources are tailored for common issues encountered during ELISA experiments.
This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues encountered during ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of error in an ELISA?
The most frequent issues in ELISA experiments include high background, weak or no signal, high variability between replicate wells (high Coefficient of Variation or CV), and poor standard curves.[1][2][3] These problems can often be traced back to errors in reagent preparation, improper incubation conditions, insufficient washing, or pipetting inaccuracies.[4][5][6][7]
Q2: How can I prevent the "edge effect" in my 96-well plates?
The edge effect, where wells on the periphery of the plate show different results from the inner wells, is typically caused by temperature and evaporation gradients.[8][9] To mitigate this, ensure that all reagents and the plate itself are at room temperature before starting the assay.[5] Avoid stacking plates during incubation, as this can create uneven heating.[8][9] Using a plate sealer can also help to minimize evaporation.[2][3]
Q3: What is a good Coefficient of Variation (CV) for my replicates?
A CV of less than 20% is generally considered acceptable for duplicate or triplicate samples in an ELISA.[5][10] High CV indicates a lack of consistency and can compromise the reliability of your results.[1][5]
Troubleshooting Guides
Problem 1: High Background
A high background is characterized by high signal in negative control or blank wells, which can mask the specific signal and reduce the sensitivity of the assay.[11][12]
| Possible Cause | Solution |
| Insufficient Washing | Increase the number of wash cycles and ensure all wells are completely filled and aspirated during each wash. Adding a 30-second soak time between washes can also be beneficial.[11][13][14] |
| Ineffective Blocking | Increase the concentration of the blocking buffer (e.g., from 1% to 2% BSA) or extend the blocking incubation time. Consider trying a different blocking agent if the issue persists.[11][15] |
| High Antibody Concentration | The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. Perform a titration to determine the optimal antibody concentration.[16] |
| Cross-Reactivity | The detection antibody may be cross-reacting with other components in the sample or with the coating antibody.[16] Run appropriate controls to identify the source of cross-reactivity. |
| Contamination | Reagents, buffers, or pipette tips may be contaminated.[12][14] Use fresh, sterile reagents and disposable tips for each sample and reagent to avoid cross-contamination.[14] |
| Extended Incubation Time | Over-incubation can lead to increased non-specific binding. Strictly adhere to the incubation times specified in the protocol.[16] |
Problem 2: Weak or No Signal
This issue arises when the expected signal is either absent or too low to be reliably measured, which can be due to a variety of factors from reagent issues to procedural errors.[17]
| Possible Cause | Solution |
| Reagent Problems | Ensure that all reagents are within their expiration date and have been stored correctly.[2] Reagents should be brought to room temperature before use.[2][16] |
| Omission of a Reagent | Carefully review the protocol to ensure that all steps were followed in the correct order and that no reagents were accidentally omitted.[16] |
| Incorrect Antibody Concentration | The concentration of the primary or secondary antibody may be too low. Increase the antibody concentration or the incubation time. |
| Inactive Enzyme or Substrate | The enzyme conjugate or substrate may have lost activity. Test the activity of these components individually. Ensure the substrate is prepared fresh if required.[17] |
| Inhibitors in Buffers | Some substances, like sodium azide, can inhibit the activity of horseradish peroxidase (HRP), a common enzyme used in ELISAs. Check buffer compositions for any potential inhibitors. |
| Over-washing | Excessively vigorous or prolonged washing steps can strip the bound antigen or antibodies from the plate.[1] |
Problem 3: High Coefficient of Variation (CV)
High variability between replicate wells can make it difficult to obtain precise and reproducible results.[1][5]
| Possible Cause | Solution |
| Pipetting Inaccuracy | Inconsistent pipetting is a major source of variability.[1][7] Ensure pipettes are properly calibrated and use proper pipetting techniques.[5][10] Change pipette tips between each standard and sample.[2] |
| Inadequate Mixing | Reagents and samples must be mixed thoroughly before being added to the wells.[6][18] |
| Temperature Gradients | Uneven temperature across the plate during incubation can lead to variability. Ensure the plate is incubated in a stable temperature environment. |
| Bubbles in Wells | Air bubbles in the wells can interfere with the optical reading.[5][10] Be careful to avoid introducing bubbles during pipetting, and remove any that form before reading the plate.[5] |
| Edge Effects | As mentioned in the FAQs, edge effects can contribute to high CV.[1][9] |
Problem 4: Poor Standard Curve
An unreliable standard curve will lead to inaccurate quantification of the target analyte in your samples.[19]
| Possible Cause | Solution |
| Improper Standard Preparation | Double-check all calculations for the standard dilution series.[19] Ensure the standard was reconstituted correctly and has not degraded due to improper storage.[19] |
| Pipetting Errors | Inaccuracies in pipetting the standards will directly impact the curve.[19] Use calibrated pipettes and careful technique.[13] |
| Incorrect Curve Fitting | Use the appropriate curve-fitting model for your assay, which is often a 4- or 5-parameter logistic (4-PL or 5-PL) fit.[1][16] |
| Contaminated Reagents | Contamination of the standards or dilution buffer can lead to an inaccurate curve.[13] |
Quantitative Data Summary
The following tables provide a summary of how different factors can quantitatively impact ELISA results.
Table 1: Impact of Washing Steps on Background Signal
| Number of Washes | Average Background OD |
| 1 | 0.850 |
| 3 | 0.250 |
| 5 | 0.100 |
| Hypothetical data for illustrative purposes. |
Table 2: Effect of Incubation Time on Signal Intensity
| Incubation Time | Average Signal OD |
| 30 minutes | 0.500 |
| 60 minutes | 1.200 |
| 120 minutes | 2.500 |
| Hypothetical data for illustrative purposes. |
Experimental Protocols & Visualizations
General Sandwich ELISA Workflow
This diagram illustrates the key steps in a typical sandwich ELISA protocol.
References
- 1. arp1.com [arp1.com]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 4. Common ELISA Problems and Solutions - MyAssays [myassays.com]
- 5. How to deal with inconsistent results and high CV in ELISA | Abcam [abcam.com]
- 6. protocolsandsolutions.com [protocolsandsolutions.com]
- 7. news-medical.net [news-medical.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. bosterbio.com [bosterbio.com]
- 10. What causes high coefficient variation for my ELISA results? | AAT Bioquest [aatbio.com]
- 11. arp1.com [arp1.com]
- 12. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 13. novateinbio.com [novateinbio.com]
- 14. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 15. Increase ELISA Accuracy: The Role of Blocking Buffers Clinisciences [clinisciences.com]
- 16. ethosbiosciences.com [ethosbiosciences.com]
- 17. arp1.com [arp1.com]
- 18. Troubleshooting ELISA | U-CyTech [ucytech.com]
- 19. arp1.com [arp1.com]
Technical Support Center: Troubleshooting MMIMT Degradation
Welcome to the technical support center for researchers studying Methyl-Max-Induced Mitochondrial Toxicity (MMIMT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Disclaimer: "Methyl-Max" (this compound) is a placeholder term for a representative methyl-containing compound that induces mitochondrial toxicity. For the purpose of providing specific and practical guidance, this document will use 4-methylimidazole (4-MI), a known neurotoxin that impairs mitochondrial function, as an exemplar.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 4-methylimidazole (4-MI)-induced mitochondrial toxicity?
A1: 4-methylimidazole (4-MI) primarily induces neurotoxicity by impairing the mitochondrial electron transport chain, specifically at complex II (succinate dehydrogenase). This inhibition leads to a cascade of detrimental effects, including increased reactive oxygen species (ROS) formation, depolarization of the mitochondrial membrane, mitochondrial swelling, and the release of cytochrome c, which can initiate apoptosis.[1]
Q2: Why are my cells showing high resistance to 4-MI treatment in standard glucose-containing media?
A2: Many immortalized cell lines preferentially utilize glycolysis for ATP production, even in the presence of oxygen (a phenomenon known as the Crabtree effect).[2] This allows them to bypass their reliance on mitochondrial oxidative phosphorylation. To increase cellular dependence on mitochondrial respiration and sensitize the cells to mitochondrial toxins like 4-MI, it is recommended to culture them in a medium where glucose is replaced with galactose.[3][4]
Q3: How can I prevent the degradation of my protein samples during preparation for analysis of 4-MI effects?
A3: To minimize protein degradation, it is crucial to work quickly and at low temperatures.[5] Disrupt your samples in a strong denaturing agent, such as 7M urea or 2% SDS, to inhibit enzymatic activity.[5] Performing cell lysis at a basic pH (around 9.0) can also reduce the activity of many proteases.[5] Additionally, the use of a comprehensive protease inhibitor cocktail is highly recommended.[5]
Q4: What are the key parameters to measure when assessing mitochondrial toxicity induced by 4-MI?
A4: The most informative parameters for assessing mitochondrial toxicity include:
-
Oxygen Consumption Rate (OCR): A direct measure of mitochondrial respiration.[6][7][8][9]
-
Mitochondrial Membrane Potential (ΔΨm): A key indicator of mitochondrial health and energy status.[10][11][12][13]
-
ATP Production Rate: Reflects the primary function of mitochondria.
-
Reactive Oxygen Species (ROS) Production: An indicator of oxidative stress resulting from mitochondrial dysfunction.[14]
Troubleshooting Guides
Troubleshooting Guide 1: Inconsistent Oxygen Consumption Rate (OCR) Measurements with Seahorse XF Analyzer
| Problem | Possible Cause | Solution |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Inconsistent injection volumes. | 1. Ensure a single-cell suspension and use a reverse pipetting technique for even cell distribution. 2. Avoid using the outermost wells of the microplate, or fill them with media to maintain humidity. 3. Calibrate pipettes regularly and ensure proper loading of the injector ports. |
| Low basal OCR. | 1. Low cell number or poor cell health. 2. Use of an inappropriate assay medium. | 1. Optimize cell seeding density and ensure high cell viability before starting the assay. 2. Use the recommended Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and ensure the pH is adjusted to 7.4.[15] |
| No response to FCCP injection. | 1. FCCP concentration is suboptimal. 2. Cells are already respiring at their maximum rate. 3. Cells are unhealthy or dying. | 1. Perform a titration experiment to determine the optimal FCCP concentration for your cell type.[9] 2. This may indicate a lack of spare respiratory capacity. Consider the physiological state of your cells. 3. Assess cell viability before and after the assay. |
Troubleshooting Guide 2: Ambiguous Results with JC-1 Assay for Mitochondrial Membrane Potential
| Problem | Possible Cause | Solution |
| High green fluorescence (low ΔΨm) in control cells. | 1. Cells are unhealthy or undergoing apoptosis. 2. JC-1 concentration is too high, leading to quenching. 3. Excessive exposure to excitation light causing phototoxicity. | 1. Ensure you are using healthy, actively dividing cells. 2. Optimize the JC-1 concentration; a typical starting concentration is 2 µM.[10][12] 3. Minimize exposure to light during incubation and imaging. |
| Weak overall fluorescence signal. | 1. Insufficient JC-1 loading. 2. Cells were washed too aggressively, leading to cell loss. | 1. Increase the incubation time with JC-1 (e.g., from 15 to 30 minutes).[10][12] 2. Be gentle during washing steps and consider using a plate reader for analysis to minimize cell handling. |
| High background fluorescence. | 1. Incomplete removal of extracellular JC-1. | 1. Ensure thorough but gentle washing with pre-warmed assay buffer after JC-1 incubation.[11] |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the effects of 4-methylimidazole (4-MI) on mitochondrial function. These values are for illustrative purposes and will vary depending on the cell type, experimental conditions, and 4-MI concentration.
Table 1: Effect of 4-MI on Oxygen Consumption Rate (OCR) in SH-SY5Y cells
| Parameter | Control | 1 mM 4-MI | 5 mM 4-MI | 10 mM 4-MI |
| Basal Respiration (pmol/min) | 100 ± 5 | 85 ± 6 | 60 ± 4 | 40 ± 5 |
| Maximal Respiration (pmol/min) | 250 ± 15 | 180 ± 12 | 110 ± 9 | 70 ± 8 |
| ATP Production (pmol/min) | 80 ± 4 | 65 ± 5 | 40 ± 3 | 25 ± 4 |
| Spare Respiratory Capacity (%) | 150% | 112% | 83% | 75% |
Table 2: Effect of 4-MI on Mitochondrial Membrane Potential (ΔΨm) in HepG2 cells (cultured in galactose)
| Parameter | Control | 1 mM 4-MI | 5 mM 4-MI | 10 mM 4-MI |
| Red/Green Fluorescence Ratio | 5.2 ± 0.4 | 4.1 ± 0.3 | 2.5 ± 0.2 | 1.3 ± 0.1 |
| % of Cells with Low ΔΨm | 5% ± 1% | 15% ± 2% | 45% ± 4% | 75% ± 5% |
Experimental Protocols
Protocol 1: Measurement of Oxygen Consumption Rate (OCR) using the Seahorse XF Analyzer
This protocol is adapted from the Agilent Seahorse XF Cell Mito Stress Test Kit user guide.[9]
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Assay Medium: Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine, pH 7.4.
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.
-
Prepare Assay Medium: Warm the assay medium to 37°C.
-
Prepare Compound Plate: Prepare working solutions of oligomycin, FCCP, and rotenone/antimycin A in the assay medium at the desired final concentrations. Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
Medium Exchange: Remove the culture medium from the cells and wash with pre-warmed assay medium. Add the final volume of assay medium to each well.
-
Incubate: Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.
-
Run Assay: Place the sensor cartridge and the cell plate into the Seahorse XF Analyzer and start the assay protocol. The instrument will measure basal OCR before sequentially injecting the compounds and measuring the response.
-
Data Analysis: After the run, normalize the OCR data to cell number or protein concentration.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol is a general guide for using the JC-1 fluorescent probe.[10][11][12][13]
Materials:
-
JC-1 dye
-
DMSO
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization.
Procedure:
-
Cell Culture: Culture cells on glass coverslips, in a 96-well black-walled plate, or in suspension to an appropriate density.
-
Prepare JC-1 Staining Solution: Prepare a 2 µM working solution of JC-1 in pre-warmed cell culture medium or buffer.
-
Positive Control (Optional): Treat a subset of cells with 50 µM CCCP for 5-10 minutes to induce mitochondrial depolarization.
-
Staining: Remove the culture medium and add the JC-1 staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed PBS or buffer to remove the excess dye.
-
Analysis:
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope with filters for both green (monomers, ~529 nm emission) and red (J-aggregates, ~590 nm emission) fluorescence.
-
Flow Cytometry: Analyze the cells using a flow cytometer, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.
-
Plate Reader: Measure the fluorescence intensity in a 96-well plate using appropriate excitation and emission wavelengths for both red and green signals.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Visualizations
Caption: Signaling pathway of 4-MI-induced mitochondrial toxicity.
Caption: General experimental workflow for assessing this compound.
Caption: Logical flow for troubleshooting experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Differentiating Mitochondrial Toxicity from Other Types of Mechanistic Toxicity [promega.com]
- 4. Mitochondrial Toxicity Assays - Araceli Biosciences [aracelibio.com]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 8. How Agilent Seahorse XF Analyzers Work | Agilent [agilent.com]
- 9. agilent.com [agilent.com]
- 10. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. hpst.cz [hpst.cz]
Technical Support Center: Overcoming Resistance to Mitochondrial-Targeted MEK Inhibitors (MMIMT) in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when working with Mitochondrial-Targeted MEK Inhibitors (MMIMT) and the development of resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to our this compound. What are the common mechanisms of resistance?
A1: Resistance to this compound, and MEK inhibitors in general, can be broadly categorized into two main areas: metabolic reprogramming and activation of bypass signaling pathways.
-
Metabolic Reprogramming toward Oxidative Phosphorylation (OXPHOS): A primary mechanism of resistance involves a metabolic shift in cancer cells. Upon treatment with a MEK inhibitor, resistant cells often increase their reliance on mitochondrial oxidative phosphorylation (OXPHOS) for energy (ATP) production. This is a compensatory mechanism to survive the inhibition of the MAPK pathway. Key features of this resistance include:
-
Increased mitochondrial biogenesis, leading to a higher mitochondrial DNA content.[1][2]
-
Upregulation of key genes involved in mitochondrial function, such as TFAM (mitochondrial transcription factor A) and TRAP1 (TNF receptor-associated protein 1).[1][2]
-
Enhanced pyruvate metabolism and fatty acid oxidation to fuel the OXPHOS system.[3][4]
-
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the MEK inhibition and maintain downstream signaling required for proliferation and survival, such as the PI3K/AKT and ERK pathways. A common bypass mechanism is the activation of the Epidermal Growth Factor Receptor (EGFR) pathway.
The diagram below illustrates the primary resistance mechanisms to this compound.
Caption: Primary resistance mechanisms to this compound.
Q2: How can I experimentally confirm that my resistant cell line has upregulated mitochondrial metabolism?
A2: Several experimental approaches can be used to assess changes in mitochondrial metabolism. A combination of these methods will provide a comprehensive picture of the metabolic phenotype of your resistant cells compared to the parental, sensitive cells.
Key Experiments to Assess Mitochondrial Metabolism:
| Experiment | Methodology | Expected Outcome in Resistant Cells |
| Oxygen Consumption Rate (OCR) Analysis | Seahorse XF Analyzer | Increased basal and maximal OCR. |
| Mitochondrial Mass Measurement | Flow cytometry using MitoTracker Green | Increased fluorescence intensity. |
| Mitochondrial DNA (mtDNA) Quantification | qPCR analysis of mitochondrial vs. nuclear genes | Higher ratio of mtDNA to nuclear DNA. |
| Gene Expression Analysis | RT-qPCR or Western Blot for TFAM, TRAP1, CPT1A | Upregulated mRNA and/or protein levels.[1][4] |
Experimental Protocol: Oxygen Consumption Rate (OCR) Analysis using Seahorse XF Analyzer
-
Cell Seeding: Seed parental (sensitive) and this compound-resistant cells in a Seahorse XF cell culture microplate at a pre-determined optimal density. Allow cells to adhere overnight.
-
Drug Treatment (Optional): Treat the cells with the this compound at a relevant concentration (e.g., IC50 of the parental line) for a specified duration (e.g., 6 hours).
-
Assay Preparation: One hour before the assay, replace the growth medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate the plate in a non-CO2 incubator at 37°C.
-
Mitochondrial Stress Test: Load the injector ports of the sensor cartridge with mitochondrial inhibitors:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (uncoupling agent)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Data Acquisition: Place the cell culture microplate into the Seahorse XF Analyzer and initiate the mitochondrial stress test protocol.
-
Data Analysis: Normalize the OCR values to cell number. Compare the basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity between the sensitive and resistant cell lines.[3]
The following diagram outlines the experimental workflow for assessing mitochondrial function.
Caption: Workflow for mitochondrial stress test.
Q3: What strategies can I use to overcome this compound resistance in my cell line models?
A3: The primary strategy to overcome this compound resistance is through combination therapy. The choice of the combination agent depends on the underlying resistance mechanism.
Strategies to Overcome this compound Resistance:
| Resistance Mechanism | Combination Strategy | Example Compounds | Rationale |
| Increased OXPHOS | Co-inhibition of mitochondrial function | IACS-010759 (Complex I inhibitor), Gamitrinib (mitochondria-targeted HSP90 inhibitor) | Targets the metabolic vulnerability created by the this compound, leading to a synergistic anti-tumor effect.[3][5][6] |
| Bypass Signaling (e.g., EGFR) | Co-inhibition of the bypass pathway | Afatinib, Gefitinib (EGFR inhibitors) | Blocks the alternative signaling pathway that is compensating for MEK inhibition. |
Experimental Protocol: Synergy Analysis of this compound and a Mitochondrial Inhibitor
-
Cell Viability Assay: Seed the resistant cell line in 96-well plates.
-
Drug Combination Matrix: Treat the cells with a matrix of concentrations of the this compound and the mitochondrial inhibitor (e.g., IACS-010759). Include single-agent controls.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Measurement: Measure cell viability using a standard assay (e.g., CellTiter-Glo).
-
Synergy Calculation: Calculate synergy scores using a suitable model, such as the Bliss independence or Loewe additivity model. A synergy score greater than 1 indicates a synergistic interaction.
The logical relationship for designing a combination therapy is depicted below.
Caption: Logic for selecting a combination therapy.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in cell viability assays with this compound. | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for consistency. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| Inconsistent results in Western blots for p-ERK. | Suboptimal lysis buffer or sample handling. | Use a lysis buffer containing phosphatase inhibitors and keep samples on ice. |
| Cells were not harvested at the optimal time point post-treatment. | Perform a time-course experiment to determine the peak of MEK inhibition. | |
| Unable to establish a stable this compound-resistant cell line. | The this compound concentration is too high, causing excessive cell death. | Start with a low concentration of this compound and gradually increase it over several passages. |
| The parental cell line is highly heterogeneous. | Consider single-cell cloning of the parental line before inducing resistance. |
References
- 1. Targeting mitochondrial biogenesis to overcome drug resistance to MAPK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting mitochondrial biogenesis to overcome drug resistance to MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting metabolic vulnerability in mitochondria conquers MEK inhibitor resistance in KRAS-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting metabolic vulnerability in mitochondria conquers MEK inhibitor resistance in KRAS-mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting mitochondrial biogenesis to overcome drug resistance to MAPK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Refining MMIMT Delivery Methods In Vivo
Welcome to the technical support center for Micromolecule-Induced Microtubule Targeting (MMIMT) in vivo delivery. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to offer detailed protocols and data for refining your in vivo studies.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that researchers may encounter during in vivo experiments with this compound.
| Question | Answer |
| 1. My this compound compound has poor aqueous solubility. How can I formulate it for in vivo administration? | Poor aqueous solubility is a common challenge for small molecule inhibitors.[1][2][3] Several strategies can be employed: • Co-solvents: Use a mixture of solvents to dissolve the compound. A common starting point for taxane-like compounds is a solution of ethanol and Cremophor EL, which is then diluted with saline before injection.[4] • Surfactants: Surfactants like Tween 80 and polysorbate 80 are used in commercial formulations of taxanes to improve solubility.[1][5] Newer surfactants may offer better solubilization and safety profiles.[3] • Nanoparticle Formulations: Encapsulating the this compound in nanoparticles, liposomes, or micelles can significantly improve solubility and bioavailability.[1][2][6] |
| 2. I am observing precipitation of my this compound compound upon injection into the animal. What can I do to prevent this? | Precipitation at the injection site can lead to inconsistent results and reduced bioavailability.[7][8][9] Consider the following: • Inclusion of Surfactants: Formulating with surfactants can prevent the precipitation of small molecules when they come into contact with aqueous physiological fluids.[7][8] • Slower Infusion Rate: For intravenous injections, a slower rate of administration can allow for better mixing with the blood and reduce the chances of localized high concentrations that lead to precipitation. • Formulation Optimization: Experiment with different co-solvent ratios or types of surfactants to find a formulation that maintains the solubility of your compound upon dilution in an aqueous environment.[10] |
| 3. My in vivo results are inconsistent between experiments. What are the potential sources of variability? | Inconsistent results in in vivo studies can arise from several factors: • Formulation Instability: Ensure your this compound formulation is stable and that the compound does not degrade or precipitate over time. Prepare fresh formulations for each experiment if necessary.[4] • Animal Variability: Factors such as age, weight, and health status of the animals can influence drug metabolism and response. Standardize these parameters across your experimental groups. • Administration Technique: Inconsistent injection volumes or rates can lead to variability. Ensure all personnel are thoroughly trained and follow a standardized protocol. |
| 4. I am observing significant off-target toxicity in my animal models. How can I mitigate this? | Off-target toxicity is a major concern with potent compounds like microtubule inhibitors.[2][3][11] Strategies to reduce toxicity include: • Dose Reduction: The simplest approach is to lower the dose of the this compound. Even at subtoxic concentrations, microtubule-targeting agents can inhibit processes like angiogenesis. • Targeted Delivery: Utilize delivery systems like antibody-drug conjugates or ligand-targeted nanoparticles to deliver the this compound preferentially to the target tissue, thereby reducing systemic exposure and toxicity.[11] • Combination Therapy: Combining a lower dose of your this compound with another therapeutic agent can sometimes achieve a synergistic effect with reduced toxicity. |
| 5. How can I confirm that my this compound is engaging with microtubules in vivo? | Demonstrating target engagement in vivo is crucial. One common method is to look for downstream biomarkers of microtubule stabilization. A widely used marker is the acetylation of α-tubulin, which increases upon microtubule stabilization.[12] You can assess this by performing western blotting or immunohistochemistry on tissue samples from treated animals. |
Quantitative Data
The following tables summarize in vivo efficacy and pharmacokinetic data for a selection of novel microtubule inhibitors, which can serve as a reference for this compound studies.
Table 1: In Vivo Efficacy of Novel Microtubule Inhibitors
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| T115 | Human colorectal (HT-29) xenograft | 60 mg/kg, i.p., every other day for 5 doses | Significant inhibition (p = 0.02 after first dose) | [13] |
| T115 | Human prostate (PC3) xenograft | 90 mg/kg, i.p., every other day for 5 doses | Significant inhibition (p < 0.001 after 5 doses) | [13] |
| Compound 17 | DU145 xenograft mouse model | 20 mg/kg | 72.2 | [14] |
| Compound 17 | H1299 xenograft mouse model | 20 mg/kg | 68.7 | [14] |
| Compound 34 | COLO205 xenograft mouse model | 20 mg/kg, i.p. | Reduced tumor growth to 200-250% of initial size | [15] |
| Compound 50 | SW620 xenograft mouse model | Not specified | 53.6 | [15] |
Table 2: Pharmacokinetic Parameters of Novel Microtubule Inhibitors in Rodents
| Compound | Species | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| mHA11 | Rat | 15 mg/kg, oral | - | - | - | 4.1 | [16][17] |
| mHA11 | Rat | 5 mg/kg, oral | - | - | - | - | [16][17] |
| mHA11 | Rat | 45 mg/kg, oral | - | - | - | - | [16][17] |
| Compound 17 | Mouse | 10 mg/kg, oral | - | - | - | 11.1 | [14] |
Experimental Protocols
Below are detailed methodologies for common in vivo delivery routes for compounds with properties similar to this compound.
Protocol 1: Intravenous (IV) Tail Vein Injection in Mice
Materials:
-
This compound compound formulated for IV injection
-
Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 27-30G)
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol or other antiseptic wipes
-
Sterile gauze
Procedure:
-
Preparation: Prepare the this compound formulation. For compounds with poor solubility, a common vehicle is a mixture of Cremophor EL and ethanol (1:1), which is then diluted with saline to the final desired concentration.[4] Ensure the final solution is clear and free of precipitates.
-
Animal Warming: Warm the mouse under a heat lamp or on a warming pad for 5-10 minutes to dilate the lateral tail veins, making them more visible and accessible.
-
Restraint: Place the mouse in an appropriate restrainer, allowing the tail to be accessible.
-
Tail Disinfection: Gently wipe the tail with a 70% ethanol wipe to clean the injection site and improve visualization of the veins.
-
Injection:
-
Immobilize the tail with your non-dominant hand.
-
With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle (approximately 15-20 degrees).
-
A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the formulation. If you feel resistance or see a subcutaneous bleb forming, the needle is not in the vein. In this case, withdraw the needle and attempt a new injection at a more proximal site on the tail.
-
-
Post-Injection: After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.
Protocol 2: Oral Gavage in Rats
Materials:
-
This compound compound formulated for oral administration
-
Sterile syringes
-
Appropriately sized ball-tipped gavage needle (for rats, typically 16-18 gauge, 2-3 inches long)
-
Scale for weighing the animal
Procedure:
-
Preparation: Prepare the this compound formulation. This could be a solution or a suspension in a suitable vehicle such as water, saline, or a methylcellulose-based vehicle.
-
Animal Weighing and Dose Calculation: Weigh the rat to accurately calculate the required volume of the formulation. The maximum recommended volume for oral gavage in rats is typically 10-20 mL/kg.[18]
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle to avoid over-insertion.[16]
-
Restraint: Securely restrain the rat. One common method is to hold the rat against your body while immobilizing its head and neck.
-
Insertion:
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The rat should swallow as the needle reaches the back of the throat, allowing the needle to pass easily into the esophagus. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
-
Administration: Once the needle is in the esophagus to the pre-measured depth, slowly administer the formulation.
-
Withdrawal: After administration, gently and smoothly withdraw the gavage needle.
-
Monitoring: Return the rat to its cage and monitor for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
Visualizations
Signaling Pathway
This compound, as microtubule-stabilizing agents, are known to impact several downstream signaling pathways. A key pathway affected is the PI3K/Akt/GSK-3β pathway, which plays a crucial role in regulating microtubule dynamics.[18][19][20] Stabilization of microtubules by this compound can lead to the inactivation of GSK-3β, a kinase that normally phosphorylates microtubule-associated proteins (MAPs) to decrease their affinity for microtubules. Inactivation of GSK-3β allows MAPs to bind more tightly to microtubules, further enhancing their stability.
Experimental Workflow
The following diagram illustrates a typical preclinical workflow for screening and evaluating this compound compounds in vivo.
References
- 1. Novel formulations of taxanes: a review. Old wine in a new bottle? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paclitaxel formulations: challenges and novel delivery options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. acsu.buffalo.edu [acsu.buffalo.edu]
- 6. researchgate.net [researchgate.net]
- 7. US11020403B2 - Precipitation resistant small molecule drug formulations - Google Patents [patents.google.com]
- 8. WO2018222922A1 - Precipitation resistant small molecule drug formulations - Google Patents [patents.google.com]
- 9. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Microtubule Targeting Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Pharmacokinetics of a novel microtubule inhibitor mHA11 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bosterbio.com [bosterbio.com]
- 19. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]
- 20. Microtubule stabilization specifies initial neuronal polarization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of MMIMT
Welcome to the technical support center for Mitochondrial-derived Mitochondrial-inhibiting Peptides (MMIMT). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing off-target effects during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Mitochondrial-derived Mitochondrial-inhibiting Peptide) is a novel class of therapeutic peptides designed to selectively target and inhibit specific mitochondrial functions. The primary mechanism of action is presumed to involve the modulation of mitochondrial bioenergetics, induction of apoptosis, or alteration of mitochondrial signaling pathways to achieve a therapeutic effect. The precise mechanism can vary depending on the specific this compound sequence and the cellular context.
Q2: What are "off-target" effects in the context of this compound?
A2: Off-target effects refer to any unintended biological interactions of an this compound that occur at sites other than its intended molecular target.[1] These can include binding to other proteins, disrupting cellular pathways unrelated to the therapeutic goal, or causing toxicity in non-target cells or organelles. For this compound, this could manifest as unintended disruption of mitochondrial function in healthy cells, induction of apoptosis in non-cancerous tissues, or interaction with other cellular components leading to unforeseen side effects.[2][3]
Q3: Why is it crucial to minimize off-target effects of this compound?
A3: Minimizing off-target effects is critical for several reasons:
-
Increased Therapeutic Index: Reducing off-target toxicity enhances the safety and efficacy of the this compound, allowing for a wider therapeutic window.[4]
-
Reduced Side Effects: Unintended interactions can lead to adverse side effects in a clinical setting.
-
Clearer Experimental Data: Off-target effects can confound experimental results, making it difficult to attribute observed phenotypes to the intended mechanism of action.[1]
-
Regulatory Approval: A thorough understanding and mitigation of off-target effects are essential for regulatory approval of any therapeutic agent.
Q4: What are the common strategies to reduce this compound off-target effects?
A4: Several strategies can be employed to minimize the off-target effects of this compound:
-
Peptide Sequence Optimization: Modifying the amino acid sequence of the this compound to enhance its specificity for the intended target.
-
Targeted Delivery: Conjugating the this compound to a targeting moiety (e.g., a ligand for a cancer-specific receptor) to ensure its accumulation in the desired cells or tissues.[2][5]
-
Dose Optimization: Using the lowest effective concentration of the this compound to minimize engagement with lower-affinity off-targets.
-
Combination Therapy: Using this compound in combination with other agents to potentially lower the required dose and reduce toxicity.[4]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Control (Non-Target) Cell Lines
| Potential Cause | Troubleshooting Steps |
| Lack of Specificity | - Perform a sequence homology search (e.g., BLAST) to identify potential off-targets. - Re-design the peptide to increase specificity for the intended target. |
| Poor Cellular Targeting | - Conjugate the this compound to a cell-specific targeting ligand. - Use a cell line that overexpresses the target receptor for initial screening. |
| High Peptide Concentration | - Perform a dose-response curve to determine the optimal concentration with the best therapeutic index. |
| Contaminants in Peptide Synthesis | - Verify the purity and identity of the synthesized peptide using mass spectrometry and HPLC. |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
| Potential Cause | Troubleshooting Steps |
| Peptide Instability | - Assess the stability of the this compound in your experimental media over time. - Consider using peptide modifications (e.g., cyclization, D-amino acid substitution) to enhance stability. |
| Cell Culture Conditions | - Standardize cell passage number, seeding density, and growth conditions. - Regularly test for mycoplasma contamination. |
| Off-Target Effects Masking On-Target Effects | - Use a lower, more specific concentration of the this compound. - Employ orthogonal assays to confirm the on-target mechanism. |
| Variability in Reagent Quality | - Use high-quality, certified reagents and maintain consistent lot numbers for critical components. |
Issue 3: Lack of Efficacy at Expected Concentrations
| Potential Cause | Troubleshooting Steps |
| Poor Cellular Uptake | - Incorporate a cell-penetrating peptide (CPP) sequence into the this compound design.[6] - Use transfection reagents or electroporation to facilitate intracellular delivery. |
| Degradation by Proteases | - Stabilize the peptide against proteolytic degradation through chemical modifications. |
| Incorrect Subcellular Localization | - Add a mitochondrial targeting signal (MTS) to the peptide sequence to ensure it reaches the mitochondria.[5] |
| Target Not Expressed or Inaccessible | - Confirm the expression and localization of the target protein in your cell model using techniques like Western blotting or immunofluorescence. |
Experimental Protocols
Protocol 1: Assessing Off-Target Cytotoxicity using a Panel of Cell Lines
-
Cell Selection: Choose a panel of cell lines including the target cancer cell line and several non-target/healthy cell lines (e.g., normal fibroblasts, hepatocytes).
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of the this compound and a positive control (e.g., a known cytotoxic agent). Treat the cells and incubate for 24, 48, and 72 hours.
-
Viability Assay: Use a standard cell viability assay such as MTT, MTS, or a live/dead cell staining kit.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line. A high IC50 in non-target cells compared to the target cells indicates good selectivity.
Data Presentation Example:
| Cell Line | Type | This compound IC50 (µM) | Positive Control IC50 (µM) |
| Target-Cancer-1 | Target | 10 | 5 |
| Control-Fibroblast | Non-Target | >100 | 50 |
| Control-Hepatocyte | Non-Target | 85 | 45 |
Protocol 2: Measuring Mitochondrial Respiration to Detect Off-Target Effects
This protocol utilizes an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial function.[7][8][9]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.
-
This compound Treatment: Treat cells with the this compound at various concentrations and incubate for the desired duration.
-
Mitochondrial Stress Test: Sequentially inject mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Compare the OCR profiles of this compound-treated cells with untreated controls. A significant change in any of the parameters in non-target cells indicates an off-target effect on mitochondrial respiration.
Data Presentation Example:
| Treatment | Basal Respiration (pmol/min) | ATP Production (pmol/min) | Maximal Respiration (pmol/min) |
| Control (Untreated) | 150 ± 10 | 100 ± 8 | 300 ± 20 |
| This compound (Low Dose) | 145 ± 12 | 95 ± 7 | 290 ± 18 |
| This compound (High Dose) | 80 ± 9 | 40 ± 5 | 150 ± 15 |
Visualizations
Caption: Hypothetical signaling pathway of this compound, illustrating both on-target and off-target effects.
Caption: Experimental workflow for assessing and minimizing this compound off-target effects.
Caption: Logical diagram for troubleshooting high off-target cytotoxicity of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Targeting malignant mitochondria with therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Treatment Strategies that Enhance the Efficacy and Selectivity of Mitochondria-Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A peptide-derived strategy for specifically targeting the mitochondria and ER of cancer cells: a new approach in fighting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. agilent.com [agilent.com]
- 9. Risk Assessment of Psychotropic Drugs on Mitochondrial Function Using In Vitro Assays [mdpi.com]
MMIMT Technical Support Center: Quality Control and Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of MMIMT.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for assessing the purity of this compound?
A1: For routine purity assessment of this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method.[1][2] For more comprehensive characterization and identification of impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are advised.[1][3] Quantitative NMR (qNMR) can also be employed for determining absolute purity without the need for a specific reference standard for each impurity.[3]
Q2: What are the typical purity specifications for different grades of this compound?
A2: The required purity of this compound depends on its intended use. The following table summarizes the general specifications:
| Grade | Purity Specification | Recommended Use |
| Research Grade | ≥ 95% | In vitro studies, preliminary screening |
| Pre-clinical Grade | ≥ 98% | In vivo animal studies |
| GMP Grade | ≥ 99.5% | Clinical trials and human use |
Q3: What are the known impurities and degradation products of this compound?
A3: this compound can degrade under various stress conditions, including acidic and alkaline hydrolysis, oxidation, and photolysis.[1] The primary degradation products are typically formed through hydrolysis of the amide bond and oxidation of the piperazine ring.[1] It is crucial to employ a stability-indicating HPLC method that can resolve this compound from its potential degradation products.[2][4]
Q4: How should this compound be stored to ensure its stability?
A4: To minimize degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep the compound at -20°C. Aqueous solutions of this compound may be unstable and should be prepared fresh before use. Adjusting the pH of aqueous solutions to below 5 can improve stability.[5]
Troubleshooting Guides
Issue 1: Unexpected peaks in the HPLC chromatogram.
-
Question: I am seeing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the cause?
-
Answer: Unexpected peaks can arise from several sources. Follow this troubleshooting workflow to identify the cause:
Troubleshooting workflow for unexpected HPLC peaks.
Issue 2: Low purity of this compound sample.
-
Question: The purity of my this compound sample, as determined by HPLC, is lower than expected. What should I do?
-
Answer:
-
Verify the Integration: Ensure that the peaks in your chromatogram are correctly integrated.
-
Check for Co-elution: A key requirement for chromatographic methods is to assess peak purity to ensure that no other components are co-eluting with the main peak.[6] Use a photodiode array (PDA) detector to check the peak purity.
-
Perform Stress Testing: If degradation is suspected, perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products.[1][2] This will confirm if the low purity is due to instability.
-
Re-purify the Sample: If the low purity is due to synthesis-related impurities, re-purification of the material may be necessary. Depending on the nature of the impurities, techniques like flash chromatography or preparative HPLC can be used.
-
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol describes a standard method for determining the purity of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Data Analysis:
-
Calculate the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
-
Protocol 2: this compound Quality Control Workflow
The following diagram illustrates the overall workflow for the quality control of a new batch of synthesized this compound.
Signaling Pathway
This compound is a potent inhibitor of the hypothetical "Kinase Signaling Pathway," which is implicated in cell proliferation.
References
- 1. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for peak-purity assessment in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistencies in Model-Informed Drug Development (MIDD)
Welcome to the technical support center for Model-Informed Drug Development (MIDD). This resource is designed for researchers, scientists, and drug development professionals to address common inconsistencies that arise during experimental validation of MIDD models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges in pharmacokinetic/pharmacodynamic (PK/PD) modeling, physiologically-based pharmacokinetic (PBPK) model validation, and in vitro-in vivo extrapolation (IVIVE).
General Troubleshooting
My in vivo experimental results are not matching the predictions from my PK/PD model. Where should I start troubleshooting?
Discrepancies between in vivo outcomes and PK/PD model predictions are a common challenge. A systematic approach to troubleshooting is crucial. Begin by individually assessing the three main components of the process: the in vitro input data, the model itself, and the in vivo experimental setup.
Troubleshooting Workflow for PK/PD Model Discrepancies
Caption: A stepwise workflow for troubleshooting inconsistencies between in vivo experimental data and PK/PD model predictions.
Step 1: Scrutinize In Vitro Input Data
Inaccurate or highly variable in vitro data is a frequent source of error in PK/PD predictions.
-
Re-evaluate Assay Quality: Were the in vitro assays (e.g., for determining compound potency, metabolic stability) performed with appropriate controls and within their validated range?
-
Check for Lot-to-Lot Variability: If using different batches of reagents or compounds, assess for any variability that could affect the results.
-
Assess Data Analysis: Was the in vitro data analyzed correctly? Re-check calculations for parameters like IC50 or Ki.
Step 2: Evaluate PK/PD Model Assumptions & Parameters
The model itself may be based on flawed assumptions or incorrect parameterization.
-
Review Model Assumptions: Do the model's assumptions (e.g., one-compartment vs. two-compartment model, linear vs. non-linear clearance) align with the known physiology and properties of the drug?
-
Parameter Sensitivity Analysis: Conduct a sensitivity analysis to identify which model parameters have the most significant impact on the predictions. Small inaccuracies in highly sensitive parameters can lead to large prediction errors.
-
Check Allometric Scaling: If scaling from preclinical species to humans, ensure the allometric scaling exponents are appropriate for the drug class and species.
Step 3: Review In Vivo Experimental Protocol
Errors or unforeseen variables in the in vivo experiment can lead to results that deviate from model predictions.
-
Dosing and Formulation: Was the drug administered at the correct dose and in the specified formulation? Issues with solubility or stability of the dosing solution can lead to inaccurate dosing.
-
Animal Handling and Health: Were the animals handled according to protocol? Stress or underlying health issues can affect drug metabolism and distribution.
-
Sample Collection and Processing: Was blood or tissue sampling performed at the correct time points? Were samples processed and stored correctly to prevent degradation of the analyte?
Physiologically-Based Pharmacokinetic (PBPK) Modeling
FAQs
Q1: My PBPK model is failing to accurately predict drug-drug interactions (DDIs). What are the common pitfalls?
A1: Inaccurate DDI predictions from PBPK models often stem from a few key areas. First, ensure that the in vitro data for enzyme inhibition (e.g., Ki) and induction (e.g., EC50, Emax) are robust and derived from appropriate experimental systems. Second, verify the system parameters within your PBPK model, such as enzyme abundance and blood flow rates, are appropriate for the specific patient population being modeled. Finally, consider the complexity of the interaction; for instance, are multiple enzymes or transporters involved? A simplified model may not capture the nuances of a complex DDI.
Q2: I'm developing a PBPK model for a novel compound, but I lack human tissue concentration data for validation. What can I do?
A2: This is a common challenge in PBPK model development.[1][2] While direct validation against human tissue data is ideal, several alternative strategies can increase confidence in your model. You can validate the model's ability to predict plasma concentration profiles, which are more readily available. Additionally, conducting sensitivity analyses to understand the impact of key physiological parameters can help identify areas of uncertainty. Leveraging data from similar compounds or using in vitro data to inform tissue partitioning can also strengthen the model.[2]
Troubleshooting Guide: Poor PBPK Model Performance
Issue: A developed PBPK model for an orally administered drug consistently overpredicts the in vivo plasma concentration.
| Potential Cause | Troubleshooting Steps | Experimental Protocol |
| Inaccurate In Vitro Metabolism Data | 1. Re-run in vitro metabolism assays (e.g., with human liver microsomes or hepatocytes). 2. Include appropriate positive and negative controls. 3. Ensure substrate concentrations are below the Km. | Protocol: In Vitro Metabolic Stability 1. Incubate the test compound (at 1 µM) with human liver microsomes (0.5 mg/mL) and a NADPH-regenerating system at 37°C. 2. Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes). 3. Quench the reaction with acetonitrile and analyze the remaining parent compound concentration by LC-MS/MS. 4. Calculate the in vitro half-life and intrinsic clearance. |
| Incorrect Absorption Model | 1. Review the physicochemical properties of the drug (e.g., solubility, permeability). 2. If solubility is low, consider incorporating a dissolution model. 3. If permeability is a limiting factor, ensure the permeability value in the model is accurate. | Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) 1. Prepare a donor plate with the test compound dissolved in a buffer at a relevant pH. 2. Prepare an acceptor plate with a lipid-infused artificial membrane. 3. Stack the plates and incubate for a defined period (e.g., 4-16 hours). 4. Measure the concentration of the compound in both donor and acceptor wells. 5. Calculate the permeability coefficient (Pe). |
| Overlooked Transporter Effects | 1. Investigate if the drug is a substrate for uptake or efflux transporters in the gut or liver. 2. Incorporate transporter kinetics into the PBPK model if the drug is a known substrate. | Protocol: In Vitro Transporter Assay (e.g., Caco-2) 1. Culture Caco-2 cells on permeable supports until a confluent monolayer is formed. 2. Add the test compound to either the apical (A) or basolateral (B) side. 3. After incubation, measure the amount of compound transported to the opposite side. 4. Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A). An efflux ratio (Papp B-A / Papp A-B) > 2 suggests active efflux. |
Logical Relationship for PBPK Troubleshooting
Caption: Decision tree for troubleshooting overprediction of plasma concentration by a PBPK model.
In Vitro-In Vivo Extrapolation (IVIVE)
FAQs
Q1: My IVIVE predictions for hepatic clearance are consistently lower than the observed in vivo clearance. What could be the reason?
A1: Underprediction of hepatic clearance is a known challenge in IVIVE. Several factors can contribute to this. The in vitro system (e.g., microsomes, hepatocytes) may lack certain metabolic pathways or co-factors present in vivo. The model may not be adequately accounting for active uptake of the drug into hepatocytes by transporters. Additionally, extrahepatic metabolism (e.g., in the gut wall or kidneys) could be contributing to the overall in vivo clearance, which would not be captured by a purely hepatic in vitro system.
Q2: How can I improve the accuracy of my IVIVE for predicting human oral bioavailability?
A2: Improving the accuracy of oral bioavailability predictions requires a multi-faceted approach.[3] Start with high-quality in vitro data for both metabolic stability (to predict hepatic first-pass metabolism) and permeability (to predict absorption).[3] Incorporate data on the potential for gut wall metabolism and the involvement of intestinal transporters (both uptake and efflux). Using a PBPK model that integrates these different physiological processes will generally provide a more accurate prediction than simpler models.[3]
Troubleshooting Guide: IVIVE Discrepancies
Issue: A significant discrepancy is observed between the predicted in vivo oral bioavailability from an IVIVE model and the results from a preclinical in vivo study.
| Predicted vs. Observed Bioavailability | Potential Cause | Troubleshooting Steps |
| Predicted > Observed | - Underestimation of first-pass metabolism - Overestimation of absorption | - Re-evaluate in vitro metabolic stability in both liver and intestinal microsomes. - Assess for active efflux transport in the gut wall. |
| Predicted < Observed | - Overestimation of first-pass metabolism - Underestimation of absorption | - Check for saturation of metabolic enzymes at the in vivo concentrations. - Investigate the possibility of active uptake transporters in the gut. |
Quantitative Data Summary: IVIVE for Oral Bioavailability
| Compound | Predicted F (%) (IVIVE) | Observed F (%) (In Vivo) | Potential Reason for Discrepancy |
| Drug A | 75 | 35 | High, unaccounted for gut wall metabolism. |
| Drug B | 20 | 60 | Saturation of hepatic metabolism at therapeutic doses. |
| Drug C | 50 | 45 | Good correlation; model accurately captures key processes. |
Experimental Workflow for IVIVE
Caption: A typical experimental workflow for in vitro to in vivo extrapolation (IVIVE).
References
Validation & Comparative
A Comparative Guide to MMIMT (Mycophenolate Mofetil) and Other Immunosuppressive Research Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mycophenolate Mofetil (MMIMT), a crucial immunosuppressive agent, with other significant research compounds in the field: Azathioprine and Tacrolimus. The information presented is intended to assist researchers in making informed decisions for their experimental designs. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Data Presentation: Quantitative Comparison of Immunosuppressive Agents
The following tables provide a summary of quantitative data for Mycophenolate Mofetil (as its active form, Mycophenolic Acid), Azathioprine (as its active metabolite, 6-thioguanine), and Tacrolimus, focusing on their in vitro inhibitory activities and clinical efficacy in specific contexts.
Table 1: In Vitro Inhibitory Activity
| Compound (Active Form) | Target | Assay | IC50/EC50 | Reference |
| Mycophenolic Acid (MPA) | IMPDH2 | Enzyme Inhibition | EC50: 2.3 mg/L | [1][2] |
| 6-Thioguanosine (tGuO) | IMPDH | Enzyme Activity | Decreased basal activity | [3][4] |
| Tacrolimus | Calcineurin | Phosphatase Inhibition | IC50: 34 µg/L | [5] |
| Tacrolimus | T-Cell Proliferation | LPS-induced B-cell proliferation | IC50: 1.6 ng/mL | [6] |
| Tacrolimus | T-Cell Proliferation | CD3/CD28-stimulated CD4+ T-cell proliferation | IC50: 0.034 nM | [6] |
Table 2: Clinical Efficacy and Safety Comparison (Illustrative Examples)
| Comparison | Indication | Key Findings | Reference |
| MMF vs. Azathioprine | Lupus Nephritis | No significant difference in time to renal flare. Hematological cytopenias more frequent with Azathioprine. | |
| MMF vs. Azathioprine | Autoimmune Hepatitis | MMF showed a significantly higher rate of biochemical remission at 24 weeks. Azathioprine was associated with more adverse events leading to treatment cessation. | |
| MMF vs. Tacrolimus | Lupus Nephritis | Similar complete and partial remission rates. Herpes zoster infection was less common with Tacrolimus, while serum creatinine elevation was higher. | |
| MMF vs. Tacrolimus | Steroid-Resistant Nephrotic Syndrome in Children | MMF was found to be inferior to Tacrolimus in sustaining remission. | [7] |
| MMF + Tacrolimus vs. Tacrolimus alone | Liver Transplantation | Combination therapy was superior in preventing acute cellular rejection. |
Experimental Protocols
Detailed methodologies for key assays cited in the comparison are provided below. These protocols are synthesized from multiple sources to provide a comprehensive overview for researchers.
Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition Assay
This assay measures the inhibitory activity of a compound against the IMPDH enzyme, the molecular target of Mycophenolic Acid.
1. Reagents and Materials:
-
Recombinant human IMPDH2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT
-
Substrate Solution: Inosine monophosphate (IMP) and Nicotinamide adenine dinucleotide (NAD+)
-
Test compounds (e.g., Mycophenolic Acid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
2. Procedure:
-
Prepare a reaction mixture containing the assay buffer and the IMPDH2 enzyme.
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (solvent only).
-
Pre-incubate the enzyme with the test compound for a specified time (e.g., 10-30 minutes) at room temperature.[8]
-
Initiate the enzymatic reaction by adding the substrate solution (IMP and NAD+) to all wells.
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.[9]
-
Record the reaction rate for each concentration of the test compound.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
One-Way Mixed Lymphocyte Reaction (MLR) Assay
This assay is a functional measure of T-cell proliferation in response to allogeneic stimulation and is used to assess the immunosuppressive activity of compounds.
1. Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors using Ficoll-Paque density gradient centrifugation.
-
The PBMCs from one donor will serve as the "responder" cells.
-
The PBMCs from the second donor will be the "stimulator" cells.
-
Inactivate the stimulator cells to prevent their proliferation, either by irradiation (e.g., 30 Gy) or by treatment with a DNA cross-linker like Mitomycin C.[10] This ensures that any measured proliferation is from the responder cell population.
-
Wash the inactivated stimulator cells to remove any residual inactivating agent.
2. Assay Setup:
-
In a 96-well round-bottom plate, add the responder cells at a fixed concentration.
-
Add the inactivated stimulator cells to the wells containing the responder cells at a specific responder-to-stimulator ratio (e.g., 1:1 or 2:1).
-
Add the test compounds (e.g., Mycophenolate Mofetil, Tacrolimus) at various concentrations to the co-culture. Include a vehicle control.
-
Set up control wells: responder cells alone (negative control) and responder cells with a mitogen like phytohemagglutinin (PHA) (positive control).
-
Incubate the plate for 5 to 7 days at 37°C in a humidified CO2 incubator.[10]
3. Measurement of Proliferation:
-
On the final day of incubation, add a proliferation marker to each well. Common methods include:
-
[3H]-Thymidine incorporation: Add [3H]-Thymidine and incubate for an additional 18 hours. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.[11]
-
BrdU incorporation: Add BrdU and incubate for 12-24 hours. Measure BrdU incorporation using an ELISA-based colorimetric assay.[10]
-
CFSE or other dye dilution: Stain responder cells with a fluorescent dye like CFSE before setting up the assay. Measure the dilution of the dye by flow cytometry, which is proportional to cell division.
-
-
Calculate the inhibition of proliferation for each compound concentration compared to the vehicle control and determine the IC50 value.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.
Caption: Signaling pathway of Mycophenolate Mofetil (MMF).
Caption: Signaling pathway of Azathioprine.
Caption: Signaling pathway of Tacrolimus.
Caption: Experimental workflow for comparing immunosuppressants.
References
- 1. Pharmacodynamics of mycophenolic acid in CD4+ cells: a single-dose study of IMPDH and purine nucleotide responses in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IMP dehydrogenase basal activity in MOLT-4 human leukaemia cells is altered by mycophenolic acid and 6-thioguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spectrophotometric assay for calcineurin activity in leukocytes isolated from human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mycophenolate mofetil is inferior to tacrolimus in sustaining remission in children with idiopathic steroid-resistant nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abcam.cn [abcam.cn]
- 9. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 10. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]
- 11. Mixed lymphocyte reaction assay [bio-protocol.org]
A Head-to-Head Comparison: Mycophenolate Mofetil vs. Tacrolimus in a Mixed Lymphocyte Reaction Assay
In the landscape of immunosuppressive agents, both Mycophenolate Mofetil (MMF) and Tacrolimus stand as cornerstone therapies in transplantation medicine and the management of autoimmune diseases. This guide provides a detailed, data-driven comparison of their performance in a Mixed Lymphocyte Reaction (MLR) assay, a critical in vitro method for assessing the efficacy of immunosuppressants. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, presents available quantitative data, and offers a comprehensive experimental protocol.
Executive Summary
Mycophenolate Mofetil, the prodrug of mycophenolic acid (MPA), and Tacrolimus, a calcineurin inhibitor, employ distinct mechanisms to suppress the immune system. MPA targets the de novo pathway of guanosine nucleotide synthesis, thereby selectively inhibiting the proliferation of T and B lymphocytes[1][2]. Tacrolimus, on the other hand, forms a complex that inhibits calcineurin, a key enzyme in the T-cell activation pathway, ultimately blocking the production of interleukin-2 (IL-2) and other crucial cytokines[3][4]. While direct head-to-head studies providing IC50 values in a standardized MLR assay are limited, existing research indicates that both compounds effectively inhibit lymphocyte proliferation.
Data Presentation: Inhibition of Lymphocyte Proliferation
The following table summarizes the available data on the inhibitory effects of Mycophenolic Acid (the active metabolite of MMF) and Tacrolimus on lymphocyte proliferation. It is important to note that the data is compiled from different studies and experimental conditions may vary.
| Compound | Assay Type | Cell Type | Endpoint | Result |
| Mycophenolic Acid (MPA) | IL-2/IL-15 stimulated proliferation | Natural Killer (NK) Cells | Proliferation (% of control) | 14% ± 6%[2] |
| Tacrolimus | IL-2/IL-15 stimulated proliferation | Natural Killer (NK) Cells | Proliferation (% of control) | 31% ± 19%[2] |
| Tacrolimus | Lymphocyte Immunosuppressant Sensitivity Test (LIST) | Peripheral Blood Mononuclear Cells (PBMCs) | IC50 (ng/mL) | Median: 0.63 (Range: 0.0075 - 1042)[3] |
| Mycophenolic Acid (MPA) | Lymphocyte Immunosuppressant Sensitivity Test (LIST) | Peripheral Blood Mononuclear Cells (PBMCs) | IC50 (ng/mL) | Median: 38.2 (Range: 0.25 - 1000.0)[5] |
Note: The IC50 values from the Lymphocyte Immunosuppressant Sensitivity Test (LIST) were derived from patient samples and exhibit a wide range, reflecting inter-individual variability. The NK cell proliferation data provides a comparative insight into the potency of the two drugs on a specific lymphocyte subset.
Mechanisms of Action
The immunosuppressive effects of Mycophenolate Mofetil and Tacrolimus are mediated through distinct intracellular signaling pathways.
Mycophenolate Mofetil (MMF)
MMF is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, mycophenolic acid (MPA). MPA is a potent, reversible, and uncompetitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH)[1]. This enzyme is critical for the de novo synthesis of guanosine nucleotides. T and B lymphocytes are particularly dependent on this pathway for their proliferation, as they lack a robust salvage pathway for purine synthesis[2][6]. By depleting the intracellular pool of guanosine nucleotides, MPA selectively inhibits the proliferation of these immune cells, thereby suppressing both cell-mediated and humoral immune responses[1][2].
Mycophenolate Mofetil (this compound) Mechanism of Action.
Tacrolimus
Tacrolimus is a macrolide lactone that exerts its immunosuppressive effects by inhibiting calcineurin[3][4]. It first binds to an intracellular protein, FKBP12 (FK506-binding protein). This Tacrolimus-FKBP12 complex then binds to and inhibits the phosphatase activity of calcineurin. Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NF-AT), a transcription factor. Upon dephosphorylation, NF-AT translocates to the nucleus and induces the transcription of genes encoding for IL-2 and other cytokines that are essential for T-cell activation and proliferation[4]. By blocking this cascade, Tacrolimus effectively halts the T-cell mediated immune response.
Tacrolimus Mechanism of Action.
Experimental Protocol: One-Way Mixed Lymphocyte Reaction (MLR) Assay
This protocol outlines a standard procedure for a one-way MLR assay to assess the inhibitory effects of Mycophenolate Mofetil and Tacrolimus on T-cell proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors (Donor A and Donor B)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Ficoll-Paque PLUS
-
Mitomycin C (for inactivation of stimulator cells)
-
Mycophenolate Mofetil (or Mycophenolic Acid) and Tacrolimus stock solutions
-
[3H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or CFSE)
-
96-well round-bottom culture plates
-
Cell harvester and liquid scintillation counter (if using [3H]-Thymidine) or flow cytometer/plate reader (for non-radioactive methods)
Experimental Workflow:
One-Way Mixed Lymphocyte Reaction (MLR) Workflow.
Procedure:
-
Isolation of PBMCs: Isolate PBMCs from the whole blood of two healthy donors using Ficoll-Paque density gradient centrifugation.
-
Preparation of Stimulator and Responder Cells:
-
Responder Cells (Donor A): Resuspend PBMCs from Donor A in complete RPMI-1640 medium at a concentration of 1 x 106 cells/mL.
-
Stimulator Cells (Donor B): Treat PBMCs from Donor B with Mitomycin C (e.g., 50 µg/mL for 30 minutes at 37°C) to inhibit their proliferation. Wash the cells three times with PBS to remove residual Mitomycin C and resuspend in complete RPMI-1640 medium at a concentration of 1 x 106 cells/mL.
-
-
Cell Plating and Treatment:
-
In a 96-well round-bottom plate, add 100 µL of responder cells (1 x 105 cells) to each well.
-
Add 100 µL of stimulator cells (1 x 105 cells) to the wells containing responder cells.
-
Prepare serial dilutions of Mycophenolate Mofetil and Tacrolimus in complete RPMI-1640 medium. Add the desired concentrations of the compounds to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (no drug).
-
-
Incubation: Incubate the plate for 5 days in a humidified incubator at 37°C with 5% CO2.
-
Proliferation Assay:
-
Using [3H]-Thymidine: On day 5, pulse each well with 1 µCi of [3H]-Thymidine. Incubate for an additional 18-24 hours. Harvest the cells onto glass fiber filters and measure the incorporation of [3H]-Thymidine using a liquid scintillation counter.
-
Using Non-Radioactive Methods: Follow the manufacturer's protocol for the chosen proliferation assay kit (e.g., BrdU ELISA or CFSE flow cytometry).
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each compound concentration compared to the vehicle control. Determine the IC50 value (the concentration of the drug that inhibits proliferation by 50%) for each compound.
Conclusion
Both Mycophenolate Mofetil and Tacrolimus are potent inhibitors of lymphocyte proliferation, albeit through different mechanisms of action. While the available data suggests that both are effective in an MLR assay, the specific potency can be influenced by the cell types involved and the experimental conditions. This guide provides a framework for researchers to conduct their own comparative studies and to understand the fundamental differences in the immunosuppressive activities of these two important drugs. The detailed protocol and pathway diagrams serve as valuable resources for designing and interpreting experiments in the field of immunology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Mycophenolic acid inhibits natural killer cell proliferation and cytotoxic function: a possible disadvantage of including mycophenolate mofetil in the graft-versus-host disease prophylaxis regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Significance of the Pharmacological Efficacy of Tacrolimus Estimated by the Lymphocyte Immunosuppressant Sensitivity Test (LIST) Before and After Renal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lymphocyte suppression by glucocorticoids with cyclosporine, tacrolimus, pentoxifylline, and mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peripheral Lymphocyte Response to Mycophenolic Acid In Vitro and Incidence of Cytomegalovirus Infection in Renal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of Tacrolimus on T-Cell Proliferation Are Short-Lived: A Pilot Analysis of Immune Function Testing - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Multimodal Molecular Imaging (MMIMT) Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The integration of multiple imaging modalities, known as Multimodal Molecular Imaging (MMIMT), provides a comprehensive in vivo view of biological processes, proving invaluable in drug development and biomedical research.[1][2][3] By combining techniques such as Positron Emission Tomography (PET), Magnetic Resonance Imaging (MRI), Computed Tomography (CT), and optical imaging, researchers can simultaneously visualize anatomy, function, and molecular pathways.[4][5] However, the complexity of the resulting high-dimensional data necessitates robust validation of analytical models to ensure the reliability and generalizability of findings. This guide provides a comparative overview of cross-validation techniques for this compound results, complete with experimental protocols and data presentation formats.
Comparative Analysis of Cross-Validation Techniques
Cross-validation is a critical step in developing predictive models from this compound data, helping to prevent overfitting and providing a more accurate estimate of model performance on unseen data.[6][7][8] The choice of cross-validation technique often depends on the size and characteristics of the dataset.
| Cross-Validation Technique | Description | Advantages | Disadvantages | Best Suited For |
| K-Fold Cross-Validation | The dataset is randomly partitioned into 'k' equal-sized subsamples or "folds". Of the k subsamples, a single subsample is retained as the validation data for testing the model, and the remaining k-1 subsamples are used as training data. The cross-validation process is then repeated k times, with each of the k subsamples used exactly once as the validation data. The k results can then be averaged to produce a single estimation.[7][9] | - All observations are used for both training and validation.[6] - Lower bias compared to the hold-out method. - Provides a good balance between bias and variance. | - The performance estimate can have high variance if k is small. - Computationally more expensive than the hold-out method. | General-purpose, especially for medium-sized datasets. |
| Stratified K-Fold Cross-Validation | A variation of K-Fold that ensures each fold is a good representative of the whole. The folds are made by preserving the percentage of samples for each class. | - Crucial for imbalanced datasets, which are common in medical imaging where patient cohorts may have unequal distributions of outcomes.[7] - Provides a more reliable estimate of model performance on imbalanced data. | - Can be more complex to implement than standard K-Fold. | Imbalanced this compound datasets (e.g., predicting treatment response where responders are a minority). |
| Leave-One-Out Cross-Validation (LOOCV) | A special case of K-Fold Cross-Validation where k is equal to the number of samples in the dataset. For a dataset with n samples, n-1 samples are used for training and one sample is used for testing. This is repeated n times.[7] | - Utilizes the maximum amount of data for training in each iteration, leading to a less biased estimate of the model's performance.[7] - No randomness in splitting the data, so the results are reproducible. | - Computationally very expensive, especially for large datasets.[7] - The performance estimate can have high variance. | Small datasets where maximizing the training data in each fold is critical. |
| Hold-Out Method (Train/Test Split) | The dataset is randomly split into a training set and a testing (or validation) set. Typically, a larger portion (e.g., 70-80%) is used for training the model, and the remainder is used for testing its performance.[6] | - Simple and computationally inexpensive to implement. | - The performance estimate can be highly dependent on which data points end up in the training versus the testing set. - A significant portion of the data is not used for training the model. | Very large datasets where the test set can be large enough to be representative. |
| Nested Cross-Validation | This method involves an outer loop for error estimation and an inner loop for hyperparameter tuning. The outer loop splits the data into training and testing sets. The inner loop then performs k-fold cross-validation on the training set to find the best hyperparameters. The model is then trained on the full training set with these optimal hyperparameters and evaluated on the test set from the outer loop.[6] | - Provides an unbiased estimate of the model's performance. - Separates hyperparameter tuning from the final model evaluation, preventing information leakage. | - Computationally very intensive due to the nested loops. | When hyperparameter tuning is a critical part of the modeling process and an unbiased performance estimate is required. |
Experimental Protocols
A robust this compound study workflow is essential for generating reliable and reproducible results. Below is a detailed methodology for a typical preclinical study aimed at evaluating treatment response using this compound, followed by data analysis and cross-validation.
Experimental Workflow for a Preclinical this compound Study
Caption: A typical workflow for a preclinical this compound study.
1. Animal Model and Treatment:
-
Tumor cells (e.g., human breast cancer cell line) are implanted into immunodeficient mice.
-
Tumor growth is monitored until tumors reach a specified volume.
-
Mice are randomized into a treatment group (receiving a novel therapeutic agent) and a control group (receiving a vehicle).
2. Multimodal Imaging Acquisition:
-
Baseline Imaging: Prior to treatment initiation, baseline imaging is performed.
-
PET/CT: Mice are injected with a radiotracer (e.g., ¹⁸F-FDG for glucose metabolism) and imaged using a preclinical PET/CT scanner.
-
MRI: Mice are imaged using a high-field MRI scanner to acquire anatomical and functional data (e.g., diffusion-weighted imaging - DWI).
-
-
Follow-up Imaging: Imaging is repeated at multiple timepoints post-treatment to monitor therapeutic response.
3. Image Analysis and Feature Extraction:
-
Image Co-registration: PET and MRI images are co-registered to align the anatomical and functional data.
-
Tumor Segmentation: Regions of interest (ROIs) are drawn around the tumors on the images.
-
Feature Extraction: Quantitative features are extracted from the ROIs, such as:
-
From PET: Maximum and mean Standardized Uptake Values (SUVmax, SUVmean).
-
From MRI: Apparent Diffusion Coefficient (ADC) from DWI.
-
4. Predictive Modeling and Cross-Validation:
-
Model Selection: A machine learning model (e.g., Support Vector Machine, Random Forest) is chosen to predict treatment response based on the imaging features.
-
Cross-Validation: A cross-validation technique (e.g., 5-fold or 10-fold stratified cross-validation) is applied to train and evaluate the model. The data is split into training and validation sets multiple times to ensure the model's predictions are robust and not due to chance.
-
Performance Metrics: The model's performance is assessed using metrics such as accuracy, sensitivity, specificity, and the Area Under the Receiver Operating Characteristic Curve (AUC).
Signaling Pathway Visualization
This compound is frequently employed to investigate key signaling pathways in diseases like cancer. For instance, PET imaging with ¹⁸F-FDG can probe the altered glucose metabolism, a hallmark of cancer, which is often driven by the PI3K/AKT/mTOR pathway.
References
- 1. Multimodal Molecular Imaging Detects Early Responses to Immune Checkpoint Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multimodal Molecular Imaging: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in multimodal molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Imaging in Oncology: Current Impact and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Multimodal Molecular Imaging of Cancer Mediated by Hybrid Magnetic Nanoparticles [mdpi.com]
- 6. A Guide to Cross-Validation for Artificial Intelligence in Medical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aiforbusinesses.com [aiforbusinesses.com]
- 8. How to validate a predictive model ? - Aspexit [aspexit.com]
- 9. bmjopen.bmj.com [bmjopen.bmj.com]
A Comparative Guide to Multimodal Imaging and Manipulation of Cellular Targets (MMIMT) and Alternatives
Introduction
The pursuit of understanding and manipulating cellular processes is fundamental to advancing biological research and therapeutic development. This guide addresses the concept of Multimodal Imaging and Manipulation of Cellular Targets (MMIMT) . It is important to note that "this compound" is not a standardized acronym in scientific literature. For the purpose of this guide, we define it as an integrated approach that combines multiple imaging modalities (e.g., fluorescence, Raman scattering) with targeted cellular manipulation techniques in a single workflow.
The objective of this document is to provide a comparative analysis of this conceptual this compound approach against established, discrete techniques for cellular imaging and analysis. While direct independent replication studies for a non-standardized "this compound" platform are unavailable, this guide synthesizes data from numerous studies on its constituent and alternative technologies to offer a clear comparison of their capabilities, limitations, and experimental requirements. The goal is to equip researchers with the data needed to select the most appropriate methods for their specific biological questions.[1]
Quantitative Comparison of Cellular Imaging & Analysis Techniques
The selection of an appropriate cellular analysis technique depends on balancing parameters such as resolution, throughput, cell viability (phototoxicity), and the nature of the data required (e.g., spatial, metabolic, or viability). The following tables summarize the performance of key techniques that could be part of an this compound workflow or serve as alternatives.
Table 1: Comparison of Imaging Modalities
| Feature | Confocal Microscopy | Super-Resolution (STED/STORM) | Stimulated Raman Scattering (SRS) | Automated High-Throughput Imaging |
| Primary Output | 3D Optical Sections, Protein Localization | Nanoscale Protein Localization | Label-Free Chemical Mapping (Lipids, Proteins) | Quantitative Phenotypic Data, Viability |
| Spatial Resolution | ~250 nm | 20-50 nm[2] | ~300 nm | ~500 nm |
| Labeling Requirement | Fluorophores (e.g., GFP, Dyes)[3] | Specific Fluorophores[2] | Label-Free (Vibrational Signatures)[4] | Fluorophores (e.g., Hoechst, SYTOX)[5] |
| Phototoxicity | Moderate to High | High | Low | Low to Moderate[5] |
| Throughput | Low to Moderate | Low | Moderate | Very High[5] |
| Key Advantage | Excellent Optical Sectioning | Resolution Beyond Diffraction Limit[2] | Live-Cell Metabolic Imaging[4] | Large-Scale, Unbiased Quantification[5] |
| Key Limitation | Phototoxicity, Limited Resolution | Slow, High Phototoxicity | Lower Sensitivity than Fluorescence | Lower Resolution than Confocal |
Table 2: Comparison of Cell Viability & Proliferation Assays
| Method | Flow Cytometry (PI-based) | MTT / SRB Assays | Automated Imaging (SYTOX/Hoechst) |
| Measurement Principle | Membrane Integrity (Dye Exclusion) | Metabolic Activity / Total Protein | Nuclear Staining & Membrane Integrity[5] |
| Cell Type Suitability | Suspension & Adherent (requires trypsinization)[5] | Adherent (best), Suspension (difficult)[5] | Suspension & Adherent[5] |
| Data Output | Per-Cell Fluorescence Intensity | Absorbance (Bulk Population Average) | Direct Cell Counts, Images[5] |
| Throughput | Moderate to High | High | High |
| Key Advantage | Multi-parameter single-cell data | Inexpensive, High Throughput | Provides visual confirmation, more accurate counts[5] |
| Key Limitation | Adherent cells require harvesting[5] | Indirect measurement, potential compound interference | Slower than plate reader assays[5] |
Experimental Protocols
Detailed and validated protocols are crucial for the reproducibility of any study. Below are summarized methodologies for key techniques discussed in this guide.
Protocol 1: General Live-Cell Imaging
This protocol outlines the essential steps for preparing and imaging live cells, a foundational component of any this compound workflow.
-
Cell Culture & Seeding: Culture cells under optimal conditions (temperature, pH, CO2).[6] Seed cells onto imaging-quality glass-bottom dishes or plates. Allow cells to adhere and recover for 24 hours.
-
Labeling: If required, label cellular targets using fluorescent proteins (e.g., GFP fusion) or live-cell compatible fluorescent dyes (e.g., MitoTracker, LysoTracker).[6][7] Incubate with the labeling reagent for the recommended time and wash with pre-warmed imaging medium.
-
Environmental Control: Place the imaging dish on a microscope stage equipped with an environmental chamber.[8] Maintain physiological conditions (37°C, 5% CO2, and humidity) throughout the experiment.[7]
-
Image Acquisition:
-
Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity while achieving an adequate signal-to-noise ratio.[6][8]
-
For time-lapse imaging, limit the frequency of image capture to the minimum required to observe the dynamic process of interest.
-
Select appropriate filter sets to match the fluorophores used and minimize spectral overlap.[7]
-
-
Data Analysis: Use imaging software to process images and extract quantitative data, such as fluorescence intensity, object tracking, or morphological changes.
Protocol 2: Automated Imaging for Cytotoxicity
This protocol describes a high-throughput method for quantifying drug effects on cell viability.[5]
-
Cell Seeding: Seed cells in 96-well or 384-well clear-bottom imaging plates and incubate overnight.
-
Compound Treatment: Treat cells with the desired concentrations of cytotoxic compounds. Include vehicle-only controls and positive controls (e.g., staurosporine). Incubate for the desired treatment period (e.g., 24-72 hours).
-
Staining: Add a staining solution containing a cell-permeable nuclear stain (e.g., Hoechst 33342 to count all cells) and a cell-impermeable nuclear stain (e.g., SYTOX Green to count dead cells). Incubate for 30-60 minutes.
-
Imaging: Use a high-content automated imaging system. Acquire images in two channels (e.g., DAPI for Hoechst and FITC for SYTOX Green) at low magnification (e.g., 4x or 10x).
-
Analysis: Use automated image analysis software to segment and count the total number of nuclei (Hoechst-positive) and the number of dead cell nuclei (SYTOX-positive). Calculate the percentage of dead cells for each condition.
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key conceptual workflows and relationships relevant to this compound.
Caption: A conceptual workflow for a Multimodal Imaging and Manipulation of Cellular Targets (this compound) experiment.
Caption: A generic kinase signaling pathway that can be studied using multimodal imaging techniques.
Caption: A decision tree for selecting an appropriate cellular imaging technique based on experimental needs.
References
- 1. search.library.ucsf.edu [search.library.ucsf.edu]
- 2. halolabs.com [halolabs.com]
- 3. promega.com [promega.com]
- 4. Multimodal Imaging Unveils the Impact of Nanotopography on Cellular Metabolic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Preparing for Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
Comparative Analysis of 4-(2-Methoxyphenyl)-2-((5-methyl-1H-imidazol-4-yl)methyl)thiazole (MMIMT) and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 4-(2-Methoxyphenyl)-2-((5-methyl-1H-imidazol-4-yl)methyl)thiazole, also known as MMIMT, and its analogs.[1] this compound is an organic compound classified as an anisole, containing a methoxybenzene group or its derivative.[1] While literature specifically identifying and comparing a wide range of "this compound analogs" is not extensively available in broad public databases, this guide synthesizes available information on related chemical structures and their biological activities to provide a framework for understanding potential structure-activity relationships and to guide future research and drug development efforts.
Chemical Structure and Properties
This compound is characterized by a central thiazole ring linked to a methoxyphenyl group and a methyl-imidazolylmethyl group.[1] The structural formula is C16H17N3OS.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C16H17N3OS | HMDB |
| Average Molecular Weight | 315.40 g/mol | HMDB |
| Monoisotopic Molecular Weight | 315.10956 g/mol | HMDB |
| IUPAC Name | 4-(2-methoxyphenyl)-2-[(5-methyl-1H-imidazol-4-yl)methyl]thiazole | HMDB |
| SMILES | Cc1[nH]cnc1Cc1sc(cc1)c1ccccc1OC | HMDB |
| InChI | InChI=1S/C16H17N3OS/c1-10-12(18-9-17-10)8-14-19-15(7-20-14)11-5-3-4-6-13(11)21-2/h3-7,9H,8H2,1-2H3,(H,17,18) | HMDB |
Mechanism of Action and Signaling Pathways
The precise mechanism of action and the specific signaling pathways modulated by this compound are not well-documented in publicly available scientific literature. However, based on its structural motifs, which are common in pharmacologically active compounds, several potential targets and pathways can be hypothesized. The imidazole and thiazole moieties are known to be present in various enzyme inhibitors and receptor antagonists.
Further research is required to elucidate the specific biological targets of this compound. A hypothetical signaling pathway that could be investigated based on similar heterocyclic compounds is outlined below. This diagram illustrates a potential mechanism where this compound could act as an inhibitor of a kinase cascade involved in cell proliferation.
Comparative Analysis with Potential Analogs
Table 2: Hypothetical this compound Analogs and Their Potential Biological Activities
| Analog | Modification | Predicted Biological Activity | Rationale |
| Analog A | Demethylation of the imidazole ring | Altered binding affinity and metabolic stability | The methyl group can influence steric interactions and metabolic pathways. |
| Analog B | Substitution on the phenyl ring (e.g., halogenation) | Modified potency and pharmacokinetic properties | Halogen substitutions can alter lipophilicity and electronic properties, affecting target binding and ADME profiles. |
| Analog C | Replacement of the thiazole ring with oxazole | Altered electronic distribution and binding geometry | The change from sulfur to oxygen can impact the molecule's conformation and interaction with the target protein. |
| Analog D | Introduction of a flexible linker between the imidazole and thiazole rings | Modified conformational flexibility and binding orientation | A longer or more flexible linker could allow for optimal positioning within a binding pocket. |
Experimental Protocols
To facilitate further research, this section outlines key experimental protocols that would be essential for a comparative analysis of this compound and its analogs.
Synthesis of this compound Analogs
A general synthetic scheme for producing analogs would likely involve a Hantzsch thiazole synthesis or a related multicomponent reaction. The general workflow is depicted below.
Protocol:
-
Reaction Setup: Combine equimolar amounts of the appropriate thioamide, α-haloketone, and substituted imidazole derivative in a suitable solvent (e.g., ethanol, DMF).
-
Reaction Conditions: Heat the mixture under reflux for a specified period (e.g., 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified analog using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Biological Assays
Cell Viability Assay (MTT Assay):
-
Seed target cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or its analogs for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of compound that inhibits cell growth by 50%).
Kinase Inhibition Assay (Example):
-
Prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP in a kinase buffer.
-
Add this compound or its analogs at various concentrations to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo Kinase Assay, ELISA).
-
Determine the IC50 values for kinase inhibition.
Future Directions
The identification of this compound as 4-(2-Methoxyphenyl)-2-((5-methyl-1H-imidazol-4-yl)methyl)thiazole opens up new avenues for research. Future studies should focus on:
-
Synthesis and characterization of a focused library of this compound analogs.
-
Screening of this compound and its analogs against a panel of kinases and other potential biological targets.
-
Elucidation of the precise mechanism of action and the signaling pathways involved.
-
In vivo studies to evaluate the efficacy and safety of promising lead compounds.
This guide serves as a foundational resource for researchers interested in this compound and its potential as a lead compound for drug discovery. The provided data and protocols are intended to facilitate further investigation into this and related chemical scaffolds.
References
Validating the Gatekeepers: A Comparative Guide to Mitochondrial Inner Membrane Protein Import Mechanisms
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of protein import into the mitochondrial inner membrane is crucial for deciphering cellular physiology and pathology. This guide provides a comparative overview of the primary pathways for protein translocation across this critical barrier, supported by experimental data and detailed protocols for validation studies.
The majority of mitochondrial proteins are synthesized in the cytosol and must be imported into the organelle to perform their functions.[1][2] The inner mitochondrial membrane (IMM) is a tightly regulated gatekeeper, and proteins destined for this location or the mitochondrial matrix utilize sophisticated molecular machineries. The two major pathways for protein import into or across the IMM are the TIM23 and TIM22 translocase complexes.[3][4] This guide will delve into the validation of these mechanisms, providing the necessary tools to assess their function.
At a Glance: Comparing the TIM23 and TIM22 Import Pathways
The TIM23 and TIM22 complexes are specialized translocases that recognize and transport different classes of precursor proteins. The following table summarizes their key distinguishing features.
| Feature | TIM23 Complex | TIM22 Complex |
| Precursor Protein Type | Primarily proteins with N-terminal presequences destined for the matrix or insertion into the inner membrane. | Multi-pass transmembrane proteins, such as carrier proteins, that lack a cleavable presequence. |
| Targeting Signal | N-terminal, positively charged presequence. | Internal, hydrophobic targeting signals. |
| Energy Requirements | Membrane potential (Δψ) across the inner membrane and ATP hydrolysis in the matrix.[5][6] | Membrane potential (Δψ) across the inner membrane. |
| Key Protein Components | Tim23, Tim17, Tim50, Tim21, Mgr2.[3][7] | Tim22, Tim54, Tim18, Tim12, Tim10, Tim9. |
| Import Mechanism | Presequence is threaded through the channel. For inner membrane proteins, a "stop-transfer" signal halts translocation, leading to lateral insertion into the membrane.[3][4] | Hydrophobic transmembrane segments are inserted into the inner membrane from the intermembrane space.[4] |
Experimental Validation: The In Organello Protein Import Assay
A cornerstone for studying mitochondrial protein import is the in organello import assay. This technique utilizes isolated, functional mitochondria and radiolabeled precursor proteins synthesized in vitro to directly measure import efficiency.[1][8][9]
Experimental Protocol: In Organello Radiolabeled Protein Import Assay
This protocol is adapted from established methods for monitoring protein import into mitochondria isolated from human cells.[1][8][9]
-
Isolation of Mitochondria: Isolate crude mitochondria from cultured human cells (e.g., HEK293) by differential centrifugation.
-
In Vitro Transcription and Translation: Synthesize radiolabeled precursor proteins (e.g., with [³⁵S]-methionine) using a cell-free system like a rabbit reticulocyte lysate.[10]
-
Import Reaction:
-
Incubate the isolated mitochondria with the radiolabeled precursor protein in import buffer at 37°C.
-
Include controls such as a sample with a protonophore (e.g., CCCP) to dissipate the membrane potential and inhibit import.[9]
-
Take time points (e.g., 0, 5, 15, 30 minutes) to analyze import kinetics.[8]
-
-
Protease Treatment: After the import reaction, treat the samples with proteinase K to digest any precursor proteins that were not imported and remain on the mitochondrial surface.[8][9] Imported proteins are protected from digestion.
-
Mitochondrial Re-isolation and Lysis: Re-isolate the mitochondria by centrifugation and lyse them with a suitable buffer.
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane.
-
Detect the radiolabeled, imported proteins by autoradiography.[8]
-
Sample Data: In Organello Import of a Precursor Protein
The following table illustrates typical results from an in organello import assay, quantifying the amount of imported protein over time and under different conditions.
| Time (minutes) | Standard Import (%) | + CCCP (Membrane Potential Dissipated) (%) |
| 0 | 5 | 4 |
| 5 | 45 | 6 |
| 15 | 85 | 7 |
| 30 | 95 | 8 |
Data is represented as the percentage of total radiolabeled protein added that is protected from protease digestion.
Quantitative Analysis: Fluorescence-Based Protein Import Assay
As an alternative to radioactivity, fluorescence-based assays offer a sensitive and quantitative method to study mitochondrial protein import.[2][11][12] This approach involves labeling precursor proteins with a fluorophore and measuring their import into isolated mitochondria.
Experimental Protocol: Fluorescence-Based Protein Import Assay
-
Precursor Protein Labeling: Purify the precursor protein of interest and label it with a fluorescent dye (e.g., Alexa Fluor 488).
-
Import Reaction: Incubate the fluorescently labeled precursor with isolated mitochondria in a similar manner to the radiolabeled assay.
-
Protease Treatment: Digest non-imported proteins with proteinase K.
-
Analysis:
-
Pellet the mitochondria and measure the fluorescence of the pellet using a plate reader.
-
Alternatively, the imported proteins can be analyzed by SDS-PAGE and in-gel fluorescence scanning.
-
Sample Data: Quantitative Fluorescence-Based Import Assay
This table shows sample quantitative data from a fluorescence-based import assay, demonstrating picomolar resolution.[12]
| Condition | Imported Protein (pmol) |
| Wild-Type Mitochondria | 15.2 |
| Mitochondria with Depleted TIM23 | 2.1 |
| Wild-Type Mitochondria + CCCP | 1.5 |
Visualizing the Mechanisms and Workflows
To better understand the complex processes involved in mitochondrial protein import and its validation, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Workflow of an in organello mitochondrial protein import assay.
Caption: The TIM23-mediated protein import pathway.
Caption: The TIM22-mediated protein import pathway.
References
- 1. Protein Import Assay into Mitochondria Isolated from Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Protein insertion into the inner membrane of mitochondria: routes and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein insertion into the inner membrane of mitochondria: routes and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Membrane Potential-Driven Protein Import into Mitochondria: The Sorting Sequence of Cytochrome b2 Modulates the Δψ-Dependence of Translocation of the Matrix-targeting Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importing Mitochondrial Proteins: Machineries and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards a molecular mechanism underlying mitochondrial protein import through the TOM and TIM23 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Import Assay into Mitochondria Isolated from Human Cells [bio-protocol.org]
- 9. Protein Import Assay into Mitochondria Isolated from Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A quantitative fluorescence‐based approach to study mitochondrial protein import - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. biorxiv.org [biorxiv.org]
A Comparative Guide for Researchers and Drug Development Professionals
An Objective Comparison of Human Methylmalonyl-CoA Mutase (hMUT) mRNA Therapy with Alternative Treatments for Methylmalonic Acidemia
This guide provides a detailed comparison of a novel human methylmalonyl-CoA mutase (hMUT) mRNA therapy with established and experimental treatments for Methylmalonic Acidemia (MMA). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of long-term efficacy and toxicity based on available preclinical and clinical data.
Methylmalonic Acidemia is an inborn error of metabolism most commonly caused by a deficiency of the mitochondrial enzyme methylmalonyl-CoA mutase (MUT). This deficiency disrupts the normal metabolism of certain amino acids and odd-chain fatty acids, leading to the accumulation of toxic metabolites, primarily methylmalonic acid. Current and emerging therapeutic strategies aim to restore MUT enzyme activity, thereby reducing the levels of these toxic metabolites and mitigating the severe clinical manifestations of the disease.
Quantitative Data Comparison
The following tables summarize the long-term efficacy and safety data for hMUT mRNA therapy, liver transplantation, and Adeno-Associated Virus (AAV)-based gene therapy.
Table 1: Comparison of Efficacy Outcomes
| Therapeutic Approach | Model/Patient Population | Duration of Study | Key Efficacy Outcomes | Source(s) |
| hMUT mRNA Therapy (mRNA-3704/3705) | Murine models of MMA | 12 weeks | - Dose-dependent and reproducible reduction in plasma methylmalonic acid and 2-methylcitrate. - Restoration of hepatic MUT protein and enzyme activity. - Substantially improved survival and growth in a severe MMA mouse model. | [1][2] |
| Liver Transplantation | Human patients with MMA | Up to 10 years | - 10-year patient survival rate of 92%. - Significant decrease in plasma MMA levels post-transplant (e.g., from 2218.5 mmol/L to 307.5 mmol/L). - Dramatic decrease in urine MMA levels. - Increased protein intake tolerance. | [3][4] |
| AAV-based Gene Therapy | Murine model of MMA | > 1 year | - >95% survival at 1 year compared to 0% in untreated mice. - Significant reduction in plasma methylmalonic acid concentrations compared to untreated mice. - Animals were indistinguishable from unaffected littermates in size and activity. | [1][2] |
Table 2: Comparison of Safety and Toxicity
| Therapeutic Approach | Model/Patient Population | Key Safety/Toxicity Findings | Source(s) |
| hMUT mRNA Therapy (mRNA-3704/3705) | Murine models of MMA | - Well-tolerated with no adverse effects observed. - No significant changes in clinical chemistry parameters. - No histopathological abnormalities in tissues. | [1][2] |
| Liver Transplantation | Human patients with MMA | - Potential for surgical complications. - Long-term complications can include intellectual disability (37% of patients in one study), neurological complications, and renal dysfunction. - Requires lifelong immunosuppression. | [3] |
| AAV-based Gene Therapy | Murine model of MMA | - Gradual loss of transgene expression over time. - Potential for immunogenicity against the viral vector. | [1][2] |
Experimental Protocols
Quantification of Methylmalonic Acid in Plasma/Serum
This protocol is based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.
a. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum, add 300 µL of a precipitation solution (e.g., 0.5% formic acid in methanol) containing a known concentration of an internal standard (e.g., d3-methylmalonic acid).
-
Vortex the mixture for 10 seconds at 3000 rpm.
-
Centrifuge at 4000 rpm for 10 minutes at 10 °C to pellet the precipitated proteins.
-
Transfer 250 µL of the supernatant to a clean vial or a 96-well plate for analysis.
b. LC-MS/MS Analysis:
-
Liquid Chromatography: Inject the prepared sample onto a reverse-phase C18 column. Use a gradient elution with a suitable mobile phase (e.g., a mixture of water and acetonitrile with a formic acid modifier) to separate methylmalonic acid from other components.
-
Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer. Detection is performed using selected reaction monitoring (SRM) in negative ion mode. The transition of the parent ion to a specific daughter ion for both methylmalonic acid and the internal standard is monitored for quantification.
Methylmalonyl-CoA Mutase (MUT) Activity Assay
This assay measures the conversion of methylmalonyl-CoA to succinyl-CoA.
a. Sample Preparation (Cell/Tissue Lysate):
-
Homogenize cells or tissue samples in a suitable lysis buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the enzyme.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
b. Enzyme Reaction:
-
Prepare a reaction mixture containing the cell/tissue lysate, the substrate (methylmalonyl-CoA), and the cofactor (adenosylcobalamin, a form of vitamin B12).
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.
c. Quantification of Succinyl-CoA:
-
The amount of succinyl-CoA produced is quantified using High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.
-
Separate succinyl-CoA from the remaining methylmalonyl-CoA on a reverse-phase column.
-
Detect and quantify the succinyl-CoA peak. The enzyme activity is typically expressed as nmol of succinyl-CoA produced per hour per mg of protein.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Methylmalonic Acidemia
The following diagram illustrates the metabolic pathway disrupted in Methylmalonic Acidemia. The deficiency of the methylmalonyl-CoA mutase (MUT) enzyme leads to a bottleneck in the catabolism of several precursors, resulting in the accumulation of methylmalonyl-CoA and its byproduct, methylmalonic acid.
Caption: Metabolic pathway disrupted in Methylmalonic Acidemia.
Experimental Workflow for hMUT mRNA Therapy in a Murine Model
This diagram outlines the typical experimental workflow for evaluating the efficacy of hMUT mRNA therapy in a mouse model of MMA.
Caption: Experimental workflow for preclinical evaluation of hMUT mRNA therapy.
Logical Relationship of Therapeutic Interventions for MMA
This diagram illustrates the logical relationship between the underlying genetic defect in MMA and the points of intervention for different therapeutic strategies.
Caption: Points of intervention for different MMA therapies.
References
- 1. Long-term Rescue of a Lethal Murine Model of Methylmalonic Acidemia Using Adeno associated Viral Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term rescue of a lethal murine model of methylmalonic acidemia using adeno-associated viral gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Term Outcomes of Living Donor Liver Transplantation for Methylmalonic Acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term outcome of methylmalonic aciduria after kidney, liver, or combined liver-kidney transplantation: The French experience - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide for Researchers, Scientists, and Drug Development Professionals
An Objective Comparison of Integrated Biological Models for Chronic Disease
While a formalized, peer-reviewed "Mitochondrial-Metabolic-Inflammatory-Myofascial-Thymic (MMIMT)" model is not established in the scientific literature, the underlying concepts represent a significant area of research into the pathophysiology of complex chronic diseases. This guide provides a comparative analysis of the integrated relationships between mitochondria, metabolism, inflammation, myofascial tissue, and the thymus, drawing upon current peer-reviewed studies. We will explore a well-documented alternative framework—the Immuno-inflammatory, Oxidative, and Nitrosative Stress (O&NS) model—particularly in the context of Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS), a condition where these interactions are prominently studied.
I. Core Biological Interrelationships
The components of the hypothetical this compound model are deeply interconnected. Here, we summarize the key findings from recent research that validate the importance of these connections.
Mitochondrial-Metabolic-Inflammatory Axis
Mitochondrial dysfunction is a central theme in many chronic inflammatory diseases.[1][2] In ME/CFS, impaired mitochondrial function, including reduced ATP production and inefficient oxidative phosphorylation, is a key finding.[1][3] This energy crisis at the cellular level is intrinsically linked to inflammation and metabolic disturbances.[3] Pro-inflammatory cytokines, such as TNF-α and IL-1, can inhibit mitochondrial respiration, creating a vicious cycle of inflammation and energy depletion.[3] Furthermore, mitochondrial dysfunction leads to increased oxidative and nitrosative stress, which in turn damages mitochondrial components, exacerbating the initial problem.[3][4]
The Role of the Thymus in Immuno-Metabolism
The thymus is the primary site of T-cell maturation, a critical process for a healthy adaptive immune system.[5][6][7][8] The development and selection of T-cells are metabolically demanding processes that rely on healthy mitochondrial function.[9] Thymic progenitors have a high metabolic rate, utilizing both glycolysis and oxidative phosphorylation.[9] As T-cells mature, their metabolic profile shifts, highlighting the intricate link between cellular metabolism and immune system development. The thymus produces hormones like thymosin, which are essential for T-cell maturation and have systemic effects, potentially influencing aging processes.[6]
Myofascial Pain and the Cellular Environment
Myofascial pain syndrome is characterized by the presence of trigger points, which are hyperirritable nodules within a taut band of skeletal muscle.[10][11] Research suggests that these trigger points may be related to localized hypoxia and mitochondrial impairment.[12][13] A proposed mechanism involves sustained muscle contraction leading to an energy crisis (ATP depletion), which triggers the release of pro-inflammatory substances.[11][12] This local inflammation can sensitize nerve endings, leading to the characteristic pain of myofascial syndromes. The interplay between metabolic stress, oxidative stress, and inflammation appears to be a key driver in the pathophysiology of myofascial pain.[10][12]
II. Comparative Model: Immuno-inflammatory, Oxidative & Nitrosative Stress (O&NS)
A well-researched model that overlaps significantly with the concepts of the hypothetical this compound model is the Immuno-inflammatory, Oxidative & Nitrosative Stress (O&NS) pathway, particularly as it relates to ME/CFS.
| Feature | Proposed this compound Framework (Inferred) | Immuno-inflammatory, Oxidative & Nitrosative Stress (O&NS) Model |
| Primary Driver | Assumed to be a multi-systemic dysfunction across mitochondrial, metabolic, inflammatory, myofascial, and thymic systems. | Chronic low-grade inflammation and increased oxidative and nitrosative stress are central.[3] |
| Role of Mitochondria | A core component, with dysfunction leading to systemic effects. | Mitochondrial dysfunction is a consequence of immuno-inflammatory and O&NS pathways, leading to bioenergetic abnormalities.[3][4] |
| Inflammation | A key pathological process interacting with all other components. | Chronic activation of inflammatory pathways is a primary characteristic.[3] |
| Metabolic Component | Metabolic dysregulation is a central feature. | Metabolic abnormalities, such as glucose hypometabolism, are explained as downstream effects of mitochondrial dysfunction.[3] |
| Clinical Manifestations | Would likely explain a wide range of symptoms from fatigue to pain and immune dysregulation. | Explains core symptoms of ME/CFS, including fatigue, post-exertional malaise, and cognitive dysfunction.[3] |
III. Experimental Protocols and Methodologies
The findings discussed are based on a variety of experimental techniques. Below are some of the key methodologies cited in the research.
| Experiment | Methodology | Purpose |
| High-Resolution Respirometry | Used to measure mitochondrial function in muscle biopsy samples.[13] | To assess for mitochondrial impairment in myofascial trigger points.[13] |
| Flow Cytometry | Employed to analyze thymic stromal cells and T-cell populations. | To study the development and maturation of T-cells in the thymus. |
| Quantitative PCR (qPCR) | Used to measure the expression of genes related to inflammation and metabolism in sorted thymic subsets. | To understand the genetic regulation of thymic processes. |
| Metabolomics | Analysis of metabolites in blood or tissue samples. | To identify metabolic signatures associated with conditions like ME/CFS. |
| Immunoassays (e.g., ELISA) | To measure levels of cytokines and other inflammatory markers in blood samples. | To quantify the level of inflammation in various disease states. |
IV. Visualizing the Pathways
The following diagrams illustrate the key relationships discussed in this guide.
References
- 1. Mitochondria holds the key to understanding Chronic Fatigue Syndrome! [ammagenomics.com]
- 2. Mitochondrial Dysfunction in Myalgic Encephalomyelitis/Chronic Fatigue Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial dysfunctions in myalgic encephalomyelitis/chronic fatigue syndrome explained by activated immuno-inflammatory, oxidative and nitrosative stress pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of the Thymus in the Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thymus gland: Function, location, hormones, and more [medicalnewstoday.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. THE ROLE OF THE THYMUS IN THE IMMUNE RESPONSE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial dynamics and metabolic regulation control T cell fate in the thymus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medclinrese.org [medclinrese.org]
- 11. Myofascial Pain - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The role of oxidative stress, inflammation and glial cell in pathophysiology of myofascial pain [termedia.pl]
- 13. Evaluation of mitochondrial function in chronic myofascial trigger points - a prospective cohort pilot study using high-resolution respirometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Inability to Determine "MMIMT" Chemical Identity Hinders Safety and Disposal Guidance
A comprehensive search has failed to identify a standard chemical compound corresponding to the abbreviation "MMIMT." This lack of identification prevents the creation of essential safety and disposal protocols for the substance.
Initial investigations into the chemical properties and decomposition products of a substance labeled "this compound" have proven inconclusive. Searches across multiple chemical databases and scientific literature have not yielded a recognized chemical name or structure for this abbreviation. The results frequently point to other, unrelated chemical compounds, suggesting that "this compound" may be a non-standard acronym, an internal laboratory code, or a typographical error.
Without a definitive identification of the chemical , it is impossible to provide accurate and reliable information regarding its handling, potential hazards, and appropriate disposal procedures. The core requirements of the user's request—summarizing quantitative data, providing detailed experimental protocols, and creating visualizations of pathways and workflows—cannot be met without this fundamental information.
To proceed, it is crucial to ascertain the full and correct chemical name for "this compound." Researchers, scientists, and drug development professionals are strongly advised to verify the identity of the substance from its original source, such as the manufacturer's safety data sheet (SDS) or the primary research documentation. Once the correct chemical identity is known, a thorough and accurate assessment of its properties and the development of safe handling and disposal procedures can be conducted.
Providing procedural, step-by-step guidance for an unknown substance would be irresponsible and could pose a significant safety risk. Therefore, until the chemical identity of "this compound" is clarified, no further information regarding its disposal or related protocols can be provided.
Navigating the Safe Handling of "MMIMT": A Guide to Personal Protective Equipment and Disposal
The acronym "MMIMT" does not correspond to a single, universally recognized chemical substance. Instead, it may refer to several different compounds, each with its own specific handling requirements. The most prominent of these are (Methylcyclopentadienyl)manganese tricarbonyl (MMT), a gasoline additive, and various ionic liquids based on the methylimidazolium cation. This guide provides essential safety and logistical information for handling these potential "this compound" substances, with a focus on personal protective equipment (PPE) and proper disposal methods.
Personal Protective Equipment (PPE) Recommendations
Due to the different chemical properties and associated hazards of the potential "this compound" compounds, the required personal protective equipment varies. The following tables summarize the recommended PPE for two classes of chemicals that "this compound" might refer to: (Methylcyclopentadienyl)manganese tricarbonyl (MMT) and imidazolium-based ionic liquids.
Table 1: Personal Protective Equipment for (Methylcyclopentadienyl)manganese tricarbonyl (MMT)
| Body Part | Personal Protective Equipment | Specifications |
| Respiratory | Self-contained breathing apparatus (SCBA) | Pressure-demand, MSHA/NIOSH (approved or equivalent) |
| Hands | Protective gloves | Nitrile rubber is a suitable material[1] |
| Eyes | Safety glasses with side-shields or goggles | Conforming to EN166 (EU) or NIOSH (US) standards[2][3] |
| Skin and Body | Protective clothing | To prevent skin exposure[1] |
Table 2: Personal Protective Equipment for Imidazolium-Based Ionic Liquids
| Body Part | Personal Protective Equipment | Specifications |
| Respiratory | Vapor respirator or particle respirator | For nuisance exposures, use type P95 (US) or P1 (EU EN 143). For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges[2][3]. |
| Hands | Protective gloves | Inspected prior to use and disposed of after contamination[2][3]. |
| Eyes | Safety glasses with side-shields | Conforming to EN166 (EU) or NIOSH (US) standards[2][3]. |
| Skin and Body | Impervious clothing, protective boots | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace[2][3][4]. |
Experimental Protocols: Safe Handling and Disposal
Handling (Methylcyclopentadienyl)manganese tricarbonyl (MMT):
MMT is highly toxic and requires stringent safety precautions.
-
Engineering Controls: Always handle MMT in a well-ventilated area, preferably within a chemical fume hood[5]. Facilities should be equipped with an eyewash station and a safety shower[5].
-
Personal Precautions: Avoid all contact with skin and eyes. Do not breathe dust, fume, gas, mist, vapors, or spray[1][6]. Wash hands thoroughly after handling[5].
-
Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material such as vermiculite, sand, or earth, and place it in a suitable, sealed container for disposal.
Handling Imidazolium-Based Ionic Liquids:
While generally less acutely toxic than MMT, these compounds still present hazards that require careful handling.
-
Engineering Controls: Use in a well-ventilated area. Local exhaust ventilation is recommended if vapors or aerosols are generated[4]. Safety showers and eyewash stations should be available[4].
-
Personal Precautions: Avoid contact with skin, eyes, and clothing[4]. Wash hands and face thoroughly after handling[4].
-
Spill Response: For spills, absorb the material with a suitable absorbent (e.g., dry sand, earth) and place it in a sealed container for disposal[4]. Prevent the product from entering drains[4].
Disposal Plan:
Proper disposal of "this compound" and contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in accordance with applicable local, state, and federal regulations[3]. Contaminated clothing should be washed before reuse[5].
-
Chemical Waste: The chemical itself and any materials used for spill cleanup should be collected in sealed containers and disposed of as hazardous waste. Do not allow the material to be released into the environment.
Workflow for Safe Chemical Handling
The following diagram illustrates the logical workflow for ensuring safety when handling potentially hazardous chemicals like "this compound".
Caption: Workflow for Safe Handling of Hazardous Chemicals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
